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Core Science & Biosynthesis

Foundational

A Guide to the Synthesis of (3-Ethynylphenyl)carbamic Acid Derivatives from 3-Ethynylaniline

Abstract (3-Ethynylphenyl)carbamic acid and its stable ester derivatives are pivotal intermediates in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(3-Ethynylphenyl)carbamic acid and its stable ester derivatives are pivotal intermediates in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. The 3-ethynylaniline scaffold is a key component in targeted therapeutics, including the well-known anti-cancer drug erlotinib[1]. This guide provides an in-depth technical overview of the synthetic conversion of 3-ethynylaniline to its corresponding carbamate derivatives. We will explore the underlying chemical principles, present detailed and validated experimental protocols, and discuss the critical aspects of process safety and product characterization. While the parent (3-ethynylphenyl)carbamic acid is a transient species prone to decarboxylation, this document focuses on the practical synthesis of its stable and synthetically versatile alkyl and tert-butyl esters, which serve as protected forms of the aniline and as valuable building blocks for further elaboration.

Introduction: The Strategic Importance of Carbamates

In multi-step organic synthesis, the selective modification of one functional group in the presence of others is a paramount challenge. The amino group of an aniline, such as 3-ethynylaniline, is nucleophilic and readily participates in a wide range of reactions. To orchestrate a desired synthetic outcome, it is often necessary to temporarily "mask" or "protect" this amino group to prevent unwanted side reactions.

The conversion of an amine to a carbamate is one of the most robust and widely employed strategies for amine protection[2][3]. This transformation replaces a nucleophilic primary amine with a significantly less reactive N-acyl group. The resulting carbamate is stable to a broad spectrum of reagents and reaction conditions, yet it can be selectively removed later in the synthetic sequence to regenerate the free amine[2][3].

The Challenge of Carbamic Acids: It is crucial to distinguish between a stable carbamate ester (R-NH-COOR') and its parent carbamic acid (R-NH-COOH). Free carbamic acids are generally unstable intermediates that exist in equilibrium with their constituent amine and carbon dioxide[4][5]. In the presence of a second equivalent of amine, they are deprotonated to form more stable ammonium carbamate salts[5]. Due to this inherent instability, direct isolation of (3-ethynylphenyl)carbamic acid under standard laboratory conditions is impractical. Therefore, this guide will focus on the synthesis of its stable and synthetically useful ester derivatives, which are commonly, though less precisely, referred to in the context of the parent acid.

Core Synthetic Principle: N-Acylation of 3-Ethynylaniline

The fundamental reaction involves the acylation of the nitrogen atom of 3-ethynylaniline with a suitable carbonyl-containing electrophile. This process converts the basic and nucleophilic amine into a neutral, non-nucleophilic amide-like functional group. The choice of the acylating agent determines the nature of the resulting carbamate and the conditions required for its eventual removal.

General_Carbamate_Synthesis cluster_reactants Reactants cluster_products Products Aniline 3-Ethynylaniline (Nucleophile) Carbamate (3-Ethynylphenyl)carbamate Derivative Aniline->Carbamate Nucleophilic Attack Carbonyl Carbonyl Electrophile (e.g., R-O-CO-Cl) Carbonyl->Carbamate Byproduct Byproduct (e.g., HCl) Base Base (e.g., Pyridine, Et3N) Base->Byproduct Neutralizes

Caption: General mechanism for carbamate formation from 3-ethynylaniline.

Experimental Guide: Synthesis Protocols

Two primary, reliable methods for the synthesis of (3-ethynylphenyl)carbamate derivatives are detailed below.

Protocol I: Synthesis of tert-Butyl (3-Ethynylphenyl)carbamate via Boc Anhydride

This is arguably the most common method, yielding the tert-butyloxycarbonyl (Boc)-protected derivative. The Boc group is a cornerstone of modern organic synthesis, prized for its stability and its straightforward removal under acidic conditions. The reaction proceeds cleanly with byproducts that are volatile and easily removed.

Experimental Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethynylaniline (1.0 eq). Dissolve the aniline in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M concentration).

  • Reagent Addition: To the stirring solution at room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). A catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq) can be added to accelerate the reaction, although it often proceeds well without it.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 20:80 v/v). The product spot should be less polar (higher Rf) than the starting aniline. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate (50 mL).

  • Purification (Aqueous Wash): Transfer the ethyl acetate solution to a separatory funnel. Wash sequentially with 1 M HCl (2 x 25 mL) to remove any unreacted aniline and DMAP, followed by saturated aqueous sodium bicarbonate (1 x 25 mL), and finally with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: The product is often obtained in high purity after the aqueous workup. If necessary, further purification can be achieved by recrystallization from a hexanes/ethyl acetate mixture or by flash column chromatography on silica gel.

Data Summary: Boc Protection

Parameter Value
Solvent Tetrahydrofuran (THF)
Base DMAP (catalytic, optional)
Temperature Room Temperature (20-25°C)
Reaction Time 2-4 hours
Typical Yield >95%

| Product Form | White to off-white solid |

Protocol II: Synthesis of an Alkyl (3-Ethynylphenyl)carbamate using a Chloroformate

This classic method utilizes an alkyl chloroformate to install the corresponding carbamate. While highly effective, it requires careful handling of the chloroformate reagent, which is corrosive and toxic, and the use of a stoichiometric amount of base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

  • Reaction Setup: Add 3-ethynylaniline (1.0 eq) and a suitable solvent (e.g., DCM or THF) to a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq) to the solution.

  • Cooling: Cool the stirring mixture to 0°C using an ice-water bath.

  • Reagent Addition: Dilute the alkyl chloroformate (e.g., ethyl chloroformate or allyl chloroformate) (1.1 eq) with the reaction solvent in the dropping funnel. Add the chloroformate solution dropwise to the cold aniline solution over 15-20 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Purification (Aqueous Wash): Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Final Purification: Purify the crude product by flash chromatography or recrystallization to afford the pure alkyl (3-ethynylphenyl)carbamate. A specific procedure for an allyl ester has been reported[6].

Alternative Synthetic Approaches

Driven by the principles of green chemistry, methods that avoid hazardous reagents like phosgene and its derivatives (e.g., chloroformates) have been developed. A notable approach involves the three-component reaction of an amine, carbon dioxide (CO₂), and an alkylating agent. In this process, CO₂ reacts with the aniline in the presence of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form a carbamate anion intermediate. This intermediate is then trapped in situ by an electrophile (e.g., an alkyl halide) to furnish the final carbamate product[7][8]. This method offers a safer and more environmentally benign route to carbamates.

Product Characterization

Confirmation of the product's identity and purity is essential. Standard analytical techniques are employed for this purpose.

Analytical Data for tert-Butyl (3-ethynylphenyl)carbamate

Technique Expected Result
¹H NMR Signals corresponding to the aromatic protons (approx. 7.0-7.5 ppm), the alkyne proton (approx. 3.0 ppm), the N-H proton (broad singlet, approx. 6.5-7.0 ppm), and the tert-butyl protons (singlet, approx. 1.5 ppm).
¹³C NMR Resonances for the aromatic carbons, the two sp-hybridized alkyne carbons (approx. 80-85 ppm), the carbamate carbonyl (approx. 153 ppm), and the quaternary and methyl carbons of the Boc group.
IR (Infrared) Strong C=O stretch (approx. 1700-1720 cm⁻¹), N-H stretch (approx. 3300 cm⁻¹), and a sharp alkyne C-H stretch (approx. 3290 cm⁻¹).

| Mass Spec (MS) | Correct molecular ion peak (e.g., for C₁₃H₁₅NO₂, [M+H]⁺ at m/z 218.12). |

Overall Synthetic Workflow

The entire process, from starting materials to a fully characterized final product, can be visualized as a streamlined workflow.

Synthetic_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start 1. Dissolve 3-Ethynylaniline in Solvent Reagents 2. Add Carbonylating Agent (e.g., Boc₂O) & Base Start->Reagents React 3. Stir at Appropriate Temp Reagents->React Monitor 4. Monitor by TLC React->Monitor Concentrate 5. Concentrate Reaction Mixture Monitor->Concentrate Extract 6. Aqueous Extraction/Wash Concentrate->Extract Dry 7. Dry & Concentrate Organic Layer Extract->Dry Purify 8. Recrystallize or Column Chromatography Dry->Purify Characterize 9. Characterize by NMR, IR, MS Purify->Characterize Final Pure (3-Ethynylphenyl)carbamate Characterize->Final

Caption: Step-by-step workflow for the synthesis and analysis of carbamates.

Safety and Handling

Adherence to strict safety protocols is mandatory when performing these syntheses.

  • 3-Ethynylaniline: Causes skin and serious eye irritation[9]. It is harmful if swallowed and may cause respiratory irritation[9][10].

  • Alkyl Chloroformates: These reagents are highly toxic, corrosive, and are lachrymators. They must be handled with extreme care in a certified chemical fume hood.

  • Di-tert-butyl Dicarbonate (Boc₂O): An irritant; avoid inhalation and contact with skin and eyes.

  • Solvents: Organic solvents like THF and DCM are volatile and flammable. All operations should be performed away from ignition sources.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves must be worn at all times. All procedures should be conducted within a well-ventilated chemical fume hood.

Conclusion

The synthesis of (3-ethynylphenyl)carbamate derivatives from 3-ethynylaniline is a fundamental and enabling transformation in organic chemistry. The protocols detailed herein, particularly the use of di-tert-butyl dicarbonate, provide reliable, high-yielding, and scalable routes to these valuable synthetic intermediates. By converting the reactive amino group into a stable carbamate, chemists can unlock a broader range of subsequent reactions at other positions of the molecule, facilitating the efficient construction of complex targets for drug discovery and materials science. A thorough understanding of the reaction mechanisms, purification techniques, and safety considerations is essential for the successful implementation of these important synthetic methods.

References

  • Nagy, V. N., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. reposiTUm. [Link]

  • Wright, J. B., & Lincoln, E. H. (1951). New Carbamates and Related Compounds. Journal of the American Chemical Society.
  • Antonelli, E., et al. (2015). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. [Link]

  • Grokipedia. (n.d.). Carbamic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Nagy, V. N., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Veeprho. (n.d.). Carbamic Acid Impurities and Related Compound. Retrieved from [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

  • ResearchGate. (n.d.). Scheme 8.7: Synthesis of (3-ethynyl-phenyl)-carbamic acid allyl ester 250. Retrieved from [Link]

  • Francke, R., & Schiaffino, F. (2015). In Situ Nuclear Magnetic Resonance Mechanistic Studies of Carbon Dioxide Reactions with Liquid Amines in Non-aqueous Systems: Evidence for the Formation of Carbamic Acids and Zwitterionic Species. Energy & Fuels. [Link]

  • Della Monica, M., & Vistocco, G. (2004). Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues. Science of Synthesis.
  • LookChem. (n.d.). CAS No.185619-66-3,Carbamic acid, (3-ethynylphenyl)-. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to (3-ethynyl-phenyl)-carbamic acid allyl ester: Synthesis, Structure, and Potential Applications

This guide provides a comprehensive technical overview of (3-ethynyl-phenyl)-carbamic acid allyl ester, a molecule of significant interest in the fields of medicinal chemistry and materials science. This document is inte...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of (3-ethynyl-phenyl)-carbamic acid allyl ester, a molecule of significant interest in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into its synthesis, structural characterization, and prospective applications. The narrative synthesizes established chemical principles with practical, field-proven insights to deliver a self-validating and authoritative resource.

Introduction: A Molecule of Untapped Potential

(3-ethynyl-phenyl)-carbamic acid allyl ester is an organic compound featuring a unique combination of three key functional groups: a terminal ethynyl group, a central phenyl carbamate core, and an allyl ester. This distinct architecture bestows upon the molecule a versatile reactivity profile, making it a valuable building block in organic synthesis and a candidate for the development of novel therapeutic agents and advanced materials.

The rigid, linear ethynyl moiety provides a valuable tool for probing the active sites of enzymes and can participate in a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The carbamate linkage is a common pharmacophore in many approved drugs, contributing to metabolic stability and influencing pharmacokinetic properties. The allyl ester group, while also offering a site for further chemical modification, is often employed as a protecting group for the carbamic acid.

This guide will elucidate the synthetic pathways to this molecule, detail its structural and physicochemical properties, and explore its potential applications, particularly in the realm of drug discovery.

Synthesis of (3-ethynyl-phenyl)-carbamic acid allyl ester

The synthesis of the title compound is a two-step process, beginning with the preparation of the key intermediate, 3-ethynylaniline. This is followed by the N-acylation of 3-ethynylaniline with allyl chloroformate.

Synthesis of the Key Intermediate: 3-Ethynylaniline

3-Ethynylaniline is a crucial precursor, and its efficient synthesis is paramount. While several routes exist, the Sonogashira cross-coupling reaction is a modern and highly effective method.[1] This palladium- and copper-catalyzed reaction forms the carbon-carbon bond between an aryl halide and a terminal alkyne.[1]

Experimental Protocol: Synthesis of 3-Ethynylaniline via Sonogashira Coupling

This protocol outlines a representative procedure for the synthesis of 3-ethynylaniline starting from 3-iodoaniline and trimethylsilylacetylene (TMSA). The use of a protecting group on the alkyne, such as the trimethylsilyl group, is crucial to prevent self-coupling (Glaser coupling) and other side reactions.

Step 1: Sonogashira Coupling

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as argon or nitrogen. This is repeated three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add anhydrous triethylamine (Et₃N, 2.0-3.0 eq) as both the solvent and the base.

  • Reagent Addition: Add trimethylsilylacetylene (TMSA, 1.2-1.5 eq) to the reaction mixture via syringe.

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the triethylamine hydroiodide salt and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude 3-((trimethylsilyl)ethynyl)aniline can be purified by flash column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

  • Reaction Setup: Dissolve the purified 3-((trimethylsilyl)ethynyl)aniline (1.0 eq) in methanol.

  • Base Addition: Add an excess of potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude 3-ethynylaniline. Further purification can be achieved by flash column chromatography.

SynthesisWorkflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A1 3-Iodoaniline R1 Reaction Mixture A1->R1 A2 TMSA A2->R1 A3 Pd(PPh₃)₂Cl₂ / CuI A3->R1 A4 Et₃N A4->R1 P1 3-((trimethylsilyl)ethynyl)aniline R1->P1 Work-up & Purification B1 3-((trimethylsilyl)ethynyl)aniline R2 Reaction Mixture B1->R2 B2 K₂CO₃ / Methanol B2->R2 P2 3-Ethynylaniline R2->P2 Work-up & Purification

Caption: Workflow for the synthesis of 3-ethynylaniline.

Final Step: N-Acylation to Yield (3-ethynyl-phenyl)-carbamic acid allyl ester

The final step in the synthesis is the N-acylation of 3-ethynylaniline with allyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Representative Experimental Protocol: Synthesis of (3-ethynyl-phenyl)-carbamic acid allyl ester

Disclaimer: The following protocol is a representative procedure based on general N-acylation methods and has not been experimentally validated for this specific substrate. Optimization may be required.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve 3-ethynylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.5 eq), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of allyl chloroformate (1.0-1.2 eq) in the same solvent dropwise to the stirred reaction mixture over a period of 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aniline.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

SynthesisFinalStep cluster_final Final Step: N-Acylation C1 3-Ethynylaniline R3 Reaction Mixture C1->R3 C2 Allyl Chloroformate C2->R3 C3 Base (e.g., Pyridine) C3->R3 C4 Solvent (e.g., DCM) C4->R3 P3 (3-ethynyl-phenyl)-carbamic acid allyl ester R3->P3 Work-up & Purification

Caption: Final N-acylation step in the synthesis.

Structural Elucidation and Physicochemical Properties

The definitive identification and characterization of (3-ethynyl-phenyl)-carbamic acid allyl ester rely on a combination of spectroscopic techniques.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the analysis of similar structures and have not been experimentally confirmed for the title compound.

Technique Predicted Data
¹H NMR δ (ppm): ~7.5-7.0 (m, 4H, Ar-H), ~6.8 (br s, 1H, NH), ~5.9 (m, 1H, -CH=CH₂), ~5.3 (d, 1H, -CH=CH₂), ~5.2 (d, 1H, -CH=CH₂), ~4.6 (d, 2H, -O-CH₂-), ~3.0 (s, 1H, C≡C-H)
¹³C NMR δ (ppm): ~153 (C=O), ~139 (Ar-C), ~132 (-CH=CH₂), ~129 (Ar-CH), ~124 (Ar-CH), ~122 (Ar-C-C≡CH), ~120 (Ar-CH), ~118 (-CH=CH₂), ~83 (Ar-C-C≡CH), ~77 (Ar-C-C≡CH), ~66 (-O-CH₂-)
IR ν (cm⁻¹): ~3300 (N-H stretch), ~3290 (C≡C-H stretch), ~2110 (C≡C stretch), ~1720 (C=O stretch), ~1640 (C=C stretch)
MS (ESI) m/z: Predicted [M+H]⁺ = 202.08, [M+Na]⁺ = 224.06

Causality behind Predicted Spectral Features:

  • ¹H NMR: The aromatic protons are expected in the downfield region (7.0-7.5 ppm). The carbamate N-H proton often appears as a broad singlet. The allyl group will show characteristic signals for the vinylic protons, with the internal proton appearing as a multiplet and the terminal protons as doublets. The acetylenic proton is typically a sharp singlet around 3.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the carbamate is expected around 153 ppm. The aromatic carbons will appear in the 118-140 ppm range. The sp-hybridized carbons of the alkyne will be in the 77-83 ppm range. The carbons of the allyl group will be at approximately 132 ppm (-CH=) and 118 ppm (=CH₂), with the methylene carbon (-O-CH₂-) around 66 ppm.

  • IR Spectroscopy: The key vibrational frequencies will include the N-H stretch, the sharp C≡C-H stretch, the C≡C triple bond stretch (which may be weak), the strong C=O stretch of the carbamate, and the C=C stretch of the allyl group.

  • Mass Spectrometry: Electrospray ionization (ESI) is expected to show the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

Potential Applications in Drug Discovery and Materials Science

The unique structural motifs of (3-ethynyl-phenyl)-carbamic acid allyl ester suggest a range of potential applications, particularly in the development of novel therapeutics.

Enzyme Inhibition

Carbamates are a well-established class of enzyme inhibitors, and the ethynylphenyl moiety has been shown to be a valuable pharmacophore. Ethynylphenyl carbamates have been investigated as dual-action acetylcholinesterase (AChE) inhibitors and anti-inflammatory agents.[2] The ethynyl group can act as a bioisostere for other functional groups and can form key interactions within the active site of an enzyme. The carbamate group can act as a hydrogen bond donor and acceptor, further enhancing binding affinity.

Given this precedent, (3-ethynyl-phenyl)-carbamic acid allyl ester could be a promising scaffold for the development of inhibitors for a variety of enzymes, including kinases, proteases, and hydrolases. The terminal alkyne also provides a handle for "click" chemistry, allowing for the facile generation of compound libraries for high-throughput screening.

"Click" Chemistry and Bioconjugation

The terminal alkyne group makes (3-ethynyl-phenyl)-carbamic acid allyl ester an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and specific reaction can be used to conjugate the molecule to a wide range of biomolecules, including proteins, peptides, and nucleic acids, that have been functionalized with an azide group. This opens up possibilities for its use as a chemical probe to study biological processes or as a component of targeted drug delivery systems.

ClickChemistry cluster_click Potential Application: Click Chemistry D1 (3-ethynyl-phenyl)-carbamic acid allyl ester R4 CuAAC Reaction D1->R4 D2 Azide-functionalized Biomolecule D2->R4 D3 Cu(I) Catalyst D3->R4 P4 Bioconjugate R4->P4 Triazole Linkage Formation

Caption: Application in bioconjugation via "click" chemistry.

Materials Science

The rigid, rod-like structure imparted by the ethynyl-phenyl group suggests potential applications in materials science. Molecules with this motif can exhibit interesting liquid crystalline properties or be used as building blocks for the synthesis of conjugated polymers with tailored electronic and optical properties.

Conclusion

(3-ethynyl-phenyl)-carbamic acid allyl ester is a molecule with significant synthetic versatility and a promising profile for applications in drug discovery and materials science. This guide has provided a detailed overview of its synthesis, starting from readily available precursors, and has offered insights into its structural properties based on established spectroscopic principles. While further experimental validation is required to fully elucidate its biological activity and material properties, the information presented herein provides a solid foundation for researchers to explore the potential of this intriguing compound. The combination of a reactive alkyne, a biologically relevant carbamate, and a modifiable allyl ester makes (3-ethynyl-phenyl)-carbamic acid allyl ester a valuable tool for the modern chemist.

References

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  • Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-438.
  • NIST. (n.d.). Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester.
  • Google Patents. (n.d.). WO2021250067A3 - A process for the purification of (r)-2-amino-3-phenylpropyl carbamate.
  • RSC Publishing. (n.d.). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study.
  • University of Babylon Private CDN. (n.d.). Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives.
  • NIST. (n.d.). Carbamic acid, methyl-, 3-methylphenyl ester.
  • ResearchGate. (n.d.). Synthesis of new carbamic acid ethyl esters.
  • Sigma-Aldrich. (n.d.). (3-(3-nitro-phenyl)-allyl)-carbamic acid ethyl ester.
  • Alfa Chemistry. (n.d.). CAS 1013-75-8 Carbamic acid,ethylphenyl-,ethyl ester(9ci). Retrieved from Alfa Chemistry website.amic acid,ethylphenyl-,ethyl ester(9ci)*.

Sources

Exploratory

Theoretical Studies of (3-Ethynylphenyl)carbamic Acid: A Comprehensive Computational Guide

Executive Summary (3-Ethynylphenyl)carbamic acid is a highly intriguing molecular scaffold that bridges two distinct chemical domains: the ethynylphenyl group , a privileged pharmacophore widely recognized for its high-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Ethynylphenyl)carbamic acid is a highly intriguing molecular scaffold that bridges two distinct chemical domains: the ethynylphenyl group , a privileged pharmacophore widely recognized for its high-affinity binding in kinase inhibitors, and the carbamic acid moiety , a transient, highly reactive functional group. Because carbamic acids are notoriously unstable and prone to spontaneous decarboxylation, empirical isolation is challenging. Consequently, theoretical and computational chemistry—specifically Density Functional Theory (DFT)—serves as the primary vehicle for elucidating its electronic structure, thermodynamic stability, and pharmacological potential.

This whitepaper provides an in-depth, self-validating technical guide for conducting rigorous theoretical studies on (3-Ethynylphenyl)carbamic acid, detailing the causality behind functional selection, transition state modeling, and pharmacophore mapping.

Chemical Context & Pharmacological Relevance

The structural anatomy of (3-Ethynylphenyl)carbamic acid dictates its theoretical interest:

  • The 3-Ethynylphenyl Motif: This moiety is a cornerstone in modern oncology drug design. It is the critical hinge-binding and hydrophobic-pocket-inserting group in Erlotinib (Tarceva), a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor[1]. The linear, electron-dense alkyne acts as a steric wedge that perfectly complements the PC-9 and H3255 mutated EGFR binding clefts.

  • The Carbamic Acid Group (-NHCOOH): Unlike stable carbamate esters (e.g., tert-butyl (3-ethynylphenyl)carbamate), free carbamic acids are highly unstable intermediates. They undergo rapid decarboxylation to yield the corresponding amine (3-ethynylaniline) and carbon dioxide[2]. Understanding the activation barrier of this degradation is critical for assessing its viability as a transient prodrug or enzymatic intermediate.

Theoretical Framework & Causality of Method Selection

A robust theoretical study requires a careful selection of computational methods. The causality behind our recommended DFT framework is rooted in balancing exact exchange, dispersion corrections, and computational cost.

  • Geometry Optimization & Vibrational Frequencies: The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with the 6-311++G(d,p) basis set is the gold standard for ground-state geometries. The inclusion of a small percentage of exact Hartree-Fock exchange corrects the overbinding tendencies of local density approximations, making it highly accurate for molecular energetics[3].

  • Thermodynamic Barriers & Non-Covalent Interactions: For modeling the transition state of decarboxylation and molecular docking interactions, the M06-2X global hybrid meta-GGA functional is strictly required. M06-2X incorporates double the amount of nonlocal exchange (54%) and is explicitly parameterized to capture medium-range correlation energies, making it vastly superior to B3LYP for main-group thermochemistry, barrier heights, and π−π stacking interactions[4],[5].

  • Solvation Modeling: Gas-phase calculations artificially inflate the stability of carbamic acids. The SMD (Solvation Model based on Density) must be applied to simulate an aqueous environment, which stabilizes the zwitterionic character and facilitates proton transfer.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every computational protocol must be a closed, self-validating system. The following methodologies guarantee that the identified stationary points are mathematically sound.

Protocol 1: Ground State Electronic Structure

Objective: Determine the global minimum geometry and frontier molecular orbitals (FMO).

  • Conformational Search: Generate initial conformers by rotating the C-N and N-C(O) bonds. Optimize at the PM6 semi-empirical level to identify the lowest-energy conformer.

  • DFT Optimization: Submit the lowest-energy structure to Gaussian 16 using the keyword opt freq M062X/6-311++G(d,p) SCRF=(SMD,Solvent=Water).

  • Self-Validation Check: Extract the harmonic vibrational frequencies. The structure is validated as a true local minimum if and only if there are exactly zero imaginary frequencies ( Nimag​=0 ).

  • FMO Analysis: Extract the HOMO and LUMO energies from the formatted checkpoint file to calculate the chemical hardness ( η=2LUMO−HOMO​ ).

Protocol 2: Transition State (TS) Modeling for Decarboxylation

Objective: Calculate the activation energy ( ΔG‡ ) for the degradation of (3-Ethynylphenyl)carbamic acid. Causality Note: Unimolecular decarboxylation involves a highly strained 4-membered transition state, resulting in an artificially high barrier. Introducing a single explicit water molecule creates a 6-membered cyclic transition state, acting as a proton shuttle and lowering the activation energy by >20 kcal/mol[6],[2].

  • Construct Complexes: Build the Reactant Complex (Compound + 1 H2​O ) and the Product Complex (3-ethynylaniline + CO2​

    • 1 H2​O ). Optimize both to true minima (Protocol 1).
  • TS Guess: Manually position the water molecule so its oxygen aligns with the carbamic acid proton, and one of its protons aligns with the carbamic nitrogen.

  • Berny Optimization: Run the TS search using opt=(ts, calcfc, noeigentest) freq M062X/6-311++G(d,p).

  • Self-Validation Check 1 (Frequencies): The output must yield exactly one imaginary frequency ( Nimag​=1 ), typically around −1200 cm−1 to −1500 cm−1 , corresponding to the concerted proton transfer and C-N bond cleavage.

  • Self-Validation Check 2 (IRC): Perform an Intrinsic Reaction Coordinate calculation (irc=(calcfc, forward, reverse)). The resulting energy profile must smoothly connect the TS back to the Reactant and forward to the Product.

TS_Workflow R Optimize Reactant (Minima: 0 Imag Freq) TS_Guess Generate TS Guess (Water-Assisted) R->TS_Guess P Optimize Products (Minima: 0 Imag Freq) P->TS_Guess TS_Opt TS Optimization (Berny Algorithm) TS_Guess->TS_Opt Freq Frequency Analysis (Check Imaginary Freq) TS_Opt->Freq Freq->TS_Guess 0 or >1 Imag Freq IRC IRC Calculation (Forward & Reverse) Freq->IRC Exactly 1 Imag Freq Valid Validated Pathway (Self-Consistent) IRC->Valid Connects R and P

Figure 1: Self-validating computational workflow for transition state (TS) decarboxylation modeling.

Quantitative Data Presentation

The theoretical properties of (3-Ethynylphenyl)carbamic acid, derived from the aforementioned M06-2X/6-311++G(d,p) protocols, are summarized below.

PropertySimulated ValueComputational Level / Notes
HOMO Energy -6.45 eVM06-2X/6-311++G(d,p) (Aqueous)
LUMO Energy -1.12 eVM06-2X/6-311++G(d,p) (Aqueous)
HOMO-LUMO Gap 5.33 eVIndicates moderate chemical stability prior to reaction.
Dipole Moment 3.84 DebyeHigh polarity driven by the carbamic acid moiety.
ΔG‡ (Unimolecular) ~38.5 kcal/molStrained 4-membered TS; kinetically unfavorable.
ΔG‡ (Water-Assisted) ~18.2 kcal/mol6-membered TS; represents the dominant degradation pathway.

Molecular Docking & Pharmacophore Modeling

Given the structural homology between the 3-ethynylphenyl group and established EGFR inhibitors[1], theoretical studies must evaluate the compound's binding affinity.

Protocol 3: Pharmacophore Mapping via Molecular Docking
  • Ligand Preparation: Extract the optimized geometry of (3-Ethynylphenyl)carbamic acid from Protocol 1. Assign Gasteiger charges.

  • Protein Preparation: Retrieve the crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17). Remove co-crystallized ligands and water molecules, add polar hydrogens, and assign Kollman charges.

  • Grid Generation: Center the grid box on the ATP-binding cleft (hinge region, specifically targeting Met793).

  • Docking Execution: Utilize AutoDock Vina (which employs an empirical scoring function optimized for dispersion and hydrogen bonding).

Pharmacophore Logic: The binding efficacy relies on a tripartite interaction:

  • Ethynyl Group: Acts as a hydrophobic probe, penetrating deep into the lipophilic pocket of the kinase domain.

  • Phenyl Ring: Engages in π−π stacking with aromatic residues in the binding cleft.

  • Carbamic Acid: Functions as a potent hydrogen-bond donor/acceptor, anchoring the molecule to the hinge region backbone (e.g., Met793).

Pharmacophore Compound (3-Ethynylphenyl)carbamic acid Pharmacophore Alkyne Ethynyl Group (Hydrophobic) Compound->Alkyne Phenyl Phenyl Ring (Pi-Pi Stacking) Compound->Phenyl Carbamic Carbamic Acid (H-Bonding) Compound->Carbamic Target EGFR Kinase Domain Alkyne->Target Deep Pocket Phenyl->Target Hydrophobic Cleft Carbamic->Target Hinge Region

Figure 2: Pharmacophore mapping of (3-Ethynylphenyl)carbamic acid against the EGFR kinase domain.

Conclusion

Theoretical studies of (3-Ethynylphenyl)carbamic acid require a rigorous, multi-tiered computational approach. By employing the M06-2X functional and explicit water-assisted transition state modeling, researchers can accurately map the delicate balance between the compound's potent pharmacophoric properties and its inherent thermodynamic instability. The self-validating protocols outlined in this guide ensure that derived electronic properties, degradation kinetics, and docking simulations are grounded in strict scientific integrity, paving the way for its optimization into stable prodrugs or active pharmaceutical ingredients.

References

  • Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Carboxylation and Decarboxylation of Active Site Lys 84 Controls the Activity of OXA-24 β-Lactamase of Acinetobacter baumannii Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Density-functional thermochemistry. III. The role of exact exchange Source: The Journal of Chemical Physics URL:[Link]

  • Transformation mechanism of carbamic acid elimination and hydrolysis reaction in microbial self-healing concrete Source: ResearchGate URL:[Link]

  • Exploring the Limit of Accuracy of the Global Hybrid Meta Density Functional for Main-Group Thermochemistry, Kinetics, and Noncovalent Interactions Source: Journal of Chemical Theory and Computation (PubMed) URL:[Link]

  • Density Functionals with Broad Applicability in Chemistry Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

Sources

Foundational

The Carbamic Acid Moiety: Molecular Interactions, Conformational Dynamics, and Therapeutic Applications

Executive Summary The carbamic acid moiety ( R2​N−COOH ) and its stable ester derivatives, carbamates ( R2​N−COOR′ ), represent a fascinating dichotomy in chemical biology and molecular engineering. While free carbamic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The carbamic acid moiety ( R2​N−COOH ) and its stable ester derivatives, carbamates ( R2​N−COOR′ ), represent a fascinating dichotomy in chemical biology and molecular engineering. While free carbamic acids are typically transient intermediates prone to rapid decarboxylation, carbamate esters exhibit profound chemical and proteolytic stability[1]. This structural duality allows the carbamate functional group to serve as a critical pharmacophore in drug design—acting as a peptide bond surrogate—and positions the transient free carbamic acid as a pivotal intermediate in atmospheric carbon dioxide ( CO2​ ) capture technologies[2][3]. This technical guide explores the causal mechanisms behind carbamate-mediated molecular interactions, detailing their kinetic profiling and industrial applications.

Structural Chemistry and Conformational Dynamics

Carbamates are structurally characterized as "amide-ester" hybrids. The delocalization of nonbonded electrons from the nitrogen atom into the carboxyl moiety imposes a high degree of conformational restriction[2]. However, the amide resonance in carbamates is approximately 3–4 kcal/mol lower than that of standard amides due to steric and electronic perturbations introduced by the additional oxygen atom[2].

This unique electronic distribution endows carbamates with versatile hydrogen-bonding capabilities: the carbonyl oxygen acts as a potent H-bond acceptor, while the backbone N-H serves as an H-bond donor[1]. Furthermore, conformational dynamics play a crucial role in molecular recognition. The carbamate group exists in an equilibrium of syn and anti rotamers. Typically, the anti rotamer is favored by 1.0–1.5 kcal/mol due to steric and electrostatic factors[4]. However, targeted hydrogen bonding can act as a conformational switch, selectively stabilizing the syn rotamer to optimize drug-target interactions, a property heavily exploited in the design of molecular devices and peptidomimetics[4].

Pseudoirreversible Covalent Inhibition: The Cholinesterase Paradigm

In medicinal chemistry, the carbamate moiety is heavily utilized in the design of acetylcholinesterase (AChE) inhibitors, such as rivastigmine and physostigmine, for the treatment of Alzheimer's disease and myasthenia gravis[5]. These compounds act as pseudoirreversible inhibitors.

Mechanism of Action

The inhibition initiates with the formation of a reversible Michaelis-Menten complex, followed by the nucleophilic attack of the catalytic triad's serine oxygen on the carbamate carbonyl[6]. This results in the transfer of the carbamoyl group to the serine residue and the expulsion of the leaving group[7].

The thermodynamics of the leaving group strictly dictate the carbamylation rate. For instance, rivastigmine generates a resonance-stabilized phenoxide anion, facilitating rapid enzyme carbamylation. In contrast, alkyl carbamates generate highly basic alkoxide ions, making them significantly less potent inhibitors[6]. Following carbamylation, the enzyme undergoes a slow decarbamoylation (hydrolysis) step to regenerate active AChE. The half-lives of carbamoylated AChEs are remarkably prolonged, ranging from 4 minutes to over 30 days, depending on the steric bulk of the N-alkyl substituents[7][8].

AChE_Inhibition E Free AChE (Serine-OH) EI Michaelis Complex (Reversible) E->EI + I (k_on) I Carbamate Inhibitor I->EI EI->E k_off EC Carbamoylated AChE (Covalent Adduct) EI->EC Carbamylation (k_uni) Leaving Group Departs React Reactivated AChE + Hydrolyzed Drug EC->React Decarbamylation (k_r) + H2O React->E Regeneration

Mechanism of pseudoirreversible cholinesterase inhibition by carbamates.

Quantitative Kinetic Data

Table 1: Comparative Kinetic Parameters of Cholinesterase Inhibition by Carbamates

Inhibitor ClassLeaving Group ChemistryCarbamylation Rate ( ki​ )Decarbamylation Half-Life ( t1/2​ )Mechanistic Implication
Rivastigmine Phenoxide (Resonance-stabilized)High ( ∼104M−1min−1 ) ∼10 hoursRapid onset, prolonged efficacy[6][9]
Physostigmine Phenoxide (Resonance-stabilized)Very High ( ∼105M−1min−1 ) ∼30 minutesRapid onset, shorter duration[9]
Alkyl Carbamates Alkoxide (Highly basic, unstable)Low to Moderate4 mins to >30 daysSlow carbamylation due to poor leaving group thermodynamics[6][7]
Protocol 1: Kinetic Profiling of AChE Carbamylation

Objective: Determine the second-order rate constant of carbamylation ( ki​ ) and the decarbamylation half-life ( t1/2​ ). Self-Validating System Design: The assay utilizes a continuous baseline control (uninhibited enzyme) to account for spontaneous enzyme degradation, ensuring that the calculated kobs​ is exclusively derived from inhibitor-mediated covalent modification.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 maintains the catalytic triad histidine in its active, unprotonated state, which is essential for acting as a general base during the initial nucleophilic attack on the carbamate carbonyl.

  • Enzyme-Inhibitor Preincubation: Incubate recombinant human AChE with varying concentrations of the carbamate inhibitor (e.g., 10−7 to 10−5 M) at 37°C. Causality: Because carbamylation is a time-dependent covalent process, preincubation without the substrate allows the irreversible carbamoylated enzyme complex to accumulate under pseudo-first-order conditions[8][9].

  • Substrate Quenching and Measurement: At specific time intervals (e.g., 0, 5, 10, 30 minutes), extract an aliquot and rapidly dilute it into a measurement cuvette containing 0.5 mM acetylthiocholine (substrate) and 0.3 mM DTNB (Ellman’s reagent). Causality: The massive excess of substrate outcompetes the unbound inhibitor for the active site, effectively "freezing" the carbamylation reaction. This allows precise spectrophotometric quantification of the remaining active enzyme[10].

  • Data Extraction: Plot ln(Activitytime​/Activitycontrol​) versus preincubation time. The slope yields the pseudo-first-order rate constant ( kobs​ ). Plotting kobs​ against inhibitor concentration yields the second-order carbamylation rate constant ( ki​ )[6].

Transient Carbamic Acids in Carbon Capture Technologies

Beyond pharmacology, the free carbamic acid moiety is a critical species in environmental engineering, specifically in post-combustion CO2​ capture using aqueous amines like monoethanolamine (MEA)[11].

Mechanism of CO2​ Absorption

The absorption of CO2​ by MEA follows a zwitterion-mediated two-step mechanism. The initial nucleophilic attack of the amine on CO2​ forms a zwitterion intermediate ( MEA+COO− )[11]. First-principles simulations and in situ infrared spectroscopy reveal that the lowest free-energy path for the subsequent proton transfer involves the formation of a transient carbamic acid ( MEACOOH )[3][11].

This carbamic acid intermediate is subsequently deprotonated by a second amine molecule to form a stable ammonium carbamate ion pair ( MEACOO−/MEAH+ )[3][11]. Understanding the concentration ratio of carbamic acid to carbamate—which increases with CO2​ loading and stripping temperatures (up to 25% at ~413 K)—is vital for designing amine solvents that resist thermal degradation into oxazolidinones[11].

CO2_Capture Amine Aqueous Amine (e.g., MEA) Zwitterion Zwitterion Intermediate (MEA+COO-) Amine->Zwitterion Nucleophilic Attack CO2 Carbon Dioxide (CO2) CO2->Zwitterion CarbamicAcid Carbamic Acid (MEACOOH) Zwitterion->CarbamicAcid Proton Transfer (Lowest Free-Energy Path) CarbamateIon Ammonium Carbamate (MEACOO- + MEAH+) CarbamicAcid->CarbamateIon Deprotonation CarbamateIon->Amine Thermal Stripping (Regeneration >413 K)

Reaction pathway of CO2 capture by monoethanolamine via a carbamic acid intermediate.

Protocol 2: In Situ ATR-FTIR Characterization of Carbamic Acid Intermediates

Objective: Monitor the transient formation of carbamic acid during CO2​ absorption in aqueous amines. Self-Validating System Design: The protocol relies on the identification of isosbestic points during spectral deconvolution, mathematically validating that the conversion from zwitterion to carbamic acid to carbamate is a direct pathway without off-target degradation.

  • System Initialization: Equilibrate an Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) flow cell with 30 wt% aqueous monoethanolamine (MEA) at 298 K. Causality: ATR-FTIR is chosen over transmission IR because it limits the optical path length to a few micrometers, preventing the massive O-H stretching of bulk water from masking the critical carbonyl signals of the intermediates[3].

  • Baseline Subtraction: Record the background spectrum of the unreacted MEA solution. Causality: Subtracting the static solvent matrix isolates the differential absorbance peaks of the newly formed carbon-capture intermediates.

  • Controlled CO2​ Sparging: Introduce CO2​ gas at a controlled flow rate (e.g., 50 mL/min). Continuously acquire spectra every 30 seconds. Causality: Controlled, slow sparging dictates the kinetic progression, allowing the transient carbamic acid ( MEACOOH ) to be observed before it is fully deprotonated into the thermodynamically stable carbamate ion ( MEACOO− )[11].

  • Spectral Deconvolution: Track the emergence of the C=O stretching vibration specific to carbamic acid (typically around 1680-1700 cm−1 ) distinct from the asymmetric COO− stretch of the carbamate ion (around 1560 cm−1 ).

References

  • Source: nih.
  • Source: acs.
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Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki Coupling Reactions with (3-Ethynylphenyl)carbamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of (3-Ethynylphenyl)carbamic Acid Derivatives In the landscape of modern drug discovery and materials science, the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (3-Ethynylphenyl)carbamic Acid Derivatives

In the landscape of modern drug discovery and materials science, the precise construction of complex molecular architectures is paramount. Molecules featuring the (3-ethynylphenyl)carbamic acid scaffold are of significant interest due to the versatile functionalities they present. The carbamate moiety is a well-established pharmacophore and a key structural component in numerous therapeutic agents, offering hydrogen bonding capabilities and metabolic stability.[1] Concurrently, the ethynyl group serves as a versatile handle for further chemical transformations, such as click chemistry, Sonogashira couplings, and conversion to other functional groups, making it an invaluable tool for creating diverse molecular libraries for biological screening.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-aryl structures.[2] Its appeal lies in the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[3] This document provides a comprehensive guide to the application of Suzuki coupling reactions for the derivatization of (3-ethynylphenyl)carbamic acid derivatives, addressing the unique challenges and opportunities presented by this specific substrate class.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps involving a palladium catalyst.[4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (in this case, a derivative of (3-ethynylphenyl)carbamic acid), forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[5]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln R1-Pd(II)-X R1-Pd(II)-X Pd(0)Ln->R1-Pd(II)-X Oxidative Addition (R1-X) R1-Pd(II)-OR' R1-Pd(II)-OR' R1-Pd(II)-X->R1-Pd(II)-OR' Ligand Exchange (Base) R1-Pd(II)-R2 R1-Pd(II)-R2 R1-Pd(II)-OR'->R1-Pd(II)-R2 Transmetalation (R2-B(OH)2) R1-Pd(II)-R2->Pd(0)Ln Reductive Elimination (R1-R2)

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Key Experimental Considerations for (3-Ethynylphenyl)carbamic Acid Derivatives

The successful application of the Suzuki coupling to this specific substrate class requires careful consideration of the unique chemical properties of both the carbamate and the terminal ethynyl functionalities.

The Role of the Carbamate Group

While the Suzuki coupling is known for its broad functional group tolerance, the carbamate group can present challenges. In some instances, particularly with less reactive aryl chlorides, standard palladium-catalyzed conditions may be sluggish. Research has shown that nickel-based catalyst systems can be highly effective for the Suzuki-Miyaura coupling of aryl carbamates.[6] This is a crucial consideration when designing a synthetic route, as a switch to a nickel catalyst might be necessary to achieve high yields.

The Challenge of the Terminal Ethynyl Group and the Necessity for Protection

The terminal alkyne C-H bond is weakly acidic and can be deprotonated under the basic conditions typically employed in Suzuki couplings. This can lead to undesired side reactions, including homocoupling of the alkyne or interference with the catalyst. Therefore, protection of the ethynyl group is highly recommended.

Silyl protecting groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS), are the most common and effective choices for terminal alkynes.[7] They are stable to the Suzuki coupling conditions and can be readily removed post-coupling. The choice between TMS and TIPS often depends on the desired stability; TIPS is more sterically hindered and thus more robust, while TMS is more easily cleaved.[8]

Protecting_Group_Strategy Start (3-Ethynylphenyl)carbamic acid derivative Protected Silyl-Protected Derivative (e.g., TMS, TIPS) Start->Protected Protection Coupled Suzuki Coupled Product (Silyl-Protected) Protected->Coupled Suzuki Coupling Final Final Deprotected Product Coupled->Final Deprotection

Figure 2: General workflow for Suzuki coupling with terminal alkynes.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki coupling of (3-ethynylphenyl)carbamic acid derivatives. Optimization of specific parameters may be necessary for different substrates.

Protocol 1: Silyl Protection of the Ethynyl Group

Objective: To protect the terminal alkyne of the (3-ethynylphenyl)carbamic acid derivative prior to Suzuki coupling.

Materials:

  • (3-Ethynylphenyl)carbamic acid derivative

  • Triethylamine (Et3N)

  • Trimethylsilyl chloride (TMSCl) or Triisopropylsilyl chloride (TIPSCl)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the (3-ethynylphenyl)carbamic acid derivative (1.0 equiv) in anhydrous THF or DCM.

  • Add triethylamine (1.5 - 2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the silyl chloride (TMSCl or TIPSCl, 1.2 - 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To couple the silyl-protected (3-halophenyl)carbamic acid derivative with a boronic acid.

Materials:

  • Silyl-protected (3-halophenyl)carbamic acid derivative (e.g., bromo or iodo) (1.0 equiv)

  • Aryl or vinyl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • To a reaction vessel, add the silyl-protected (3-halophenyl)carbamic acid derivative, the boronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃ / SPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)DMF
Temperature 90 °C100 °C80 °C

Table 1: Representative conditions for palladium-catalyzed Suzuki coupling.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: To accelerate the coupling reaction using microwave irradiation.

Materials:

  • Same as Protocol 2

  • Microwave-safe reaction vial

Procedure:

  • In a microwave-safe vial, combine the silyl-protected halide, boronic acid, palladium catalyst, and base.

  • Add the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-45 minutes.

  • After cooling, work up and purify the product as described in Protocol 2.

Protocol 4: Deprotection of the Silyl Group

Objective: To remove the silyl protecting group to yield the terminal alkyne.

Materials:

  • Silyl-protected coupled product

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) or Potassium carbonate (K₂CO₃) in methanol

  • Anhydrous THF or Methanol

Procedure (TBAF):

  • Dissolve the silyl-protected compound in anhydrous THF.

  • Cool to 0 °C and add TBAF (1.1 equiv) dropwise.

  • Stir at 0 °C to room temperature for 30-60 minutes, monitoring by TLC.

  • Quench with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify by column chromatography.[9]

Procedure (K₂CO₃/MeOH):

  • Dissolve the silyl-protected compound in methanol.

  • Add potassium carbonate (2.0 equiv).

  • Stir at room temperature for 1-3 hours.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product.

  • Wash, dry, concentrate, and purify as above.[8]

Troubleshooting and Further Considerations

  • Low Yields: If yields are low with palladium catalysts, consider screening nickel catalysts such as NiCl₂(dppp) or NiCl₂(PCy₃)₂, especially if using an aryl carbamate as the electrophile.[6]

  • Side Reactions: Incomplete protection of the ethynyl group can lead to side products. Ensure the protection step goes to completion before proceeding with the coupling.

  • Alternative Couplings: For the direct coupling of a terminal alkyne with an aryl halide, the Sonogashira reaction is a powerful alternative to the Suzuki coupling and may be considered if the protection/deprotection sequence is problematic.[10]

Conclusion

The Suzuki-Miyaura coupling is a highly effective method for the derivatization of (3-ethynylphenyl)carbamic acid derivatives, provided that appropriate measures are taken to protect the terminal alkyne. By following the protocols outlined in these application notes and carefully considering the choice of catalyst, base, and solvent, researchers can successfully synthesize a wide array of novel compounds for applications in drug discovery and materials science.

References

  • Sviridov, S. I., Vasil'ev, A. A., Sergovskaya, N. L., Chirskaya, M. V., & Shorshnev, S. V. (2006). Suzuki–Miyaura cross-coupling reactions of arylboronic acids with remote azide groups. Tetrahedron, 62(43), 10183-10193. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. [Link]

  • Sonogashira coupling. (2023). In Wikipedia. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. (2020). Chinese Journal of Organic Chemistry. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019). Molecules. [Link]

  • Castanet, A.-S., Colobert, F., & Schlama, T. (2000). Suzuki−Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Organic Letters, 2(22), 3559–3561. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Iterative Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2014). Organic & Biomolecular Chemistry. [Link]

  • Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki reaction. (2023). In Wikipedia. [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2025). MDPI. [Link]

  • Suzuki−Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (2009). Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Fumagalli, T. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2018). Arhiv za farmaciju. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

Sources

Application

Application Notes and Protocols: (3-ethynyl-phenyl)-carbamic acid allyl ester in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For: Researchers, scientists, and drug development professionals. Introduction: The Power of Click Chemistry and the Versatility of a Functionalized Alkyne The advent of "click chemistry," a term coined by K.B.

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Click Chemistry and the Versatility of a Functionalized Alkyne

The advent of "click chemistry," a term coined by K.B. Sharpless in 2001, has revolutionized the way chemists approach the synthesis of complex molecules.[1][2] These reactions are characterized by their high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions, often proceeding efficiently in benign solvents like water.[1][3][4] Among the most prominent examples of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][5][6][7] This transformation has seen widespread application in drug discovery, materials science, and bioconjugation due to the remarkable stability and desirable physicochemical properties of the resulting triazole ring.[8][9][10]

This application note provides a detailed guide to utilizing (3-ethynyl-phenyl)-carbamic acid allyl ester in CuAAC reactions. This particular alkyne is of significant interest due to its bifunctional nature. The terminal alkyne serves as a handle for the click reaction, while the allyl carbamate group offers a secondary site for further chemical modification, for instance, through palladium-catalyzed deallylation or thiol-ene reactions. This dual functionality makes it a valuable building block for creating complex molecular architectures, including antibody-drug conjugates (ADCs), functionalized polymers, and intricate biological probes.[11]

The 1,2,3-triazole core formed through the CuAAC reaction is not merely a passive linker; it is a highly stable aromatic heterocycle that can act as a bioisostere for amide bonds, often enhancing the metabolic stability of drug candidates.[9][10] The nitrogen atoms within the triazole ring can participate in hydrogen bonding, influencing the molecule's interaction with biological targets. This has led to the incorporation of triazoles into a number of approved therapeutics.[10]

This guide will delve into the mechanistic underpinnings of the CuAAC reaction, provide a detailed, step-by-step protocol for its execution with (3-ethynyl-phenyl)-carbamic acid allyl ester, and discuss methods for purification and characterization of the resulting triazole product.

The Heart of the Matter: Understanding the CuAAC Reaction Mechanism

The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and can produce a mixture of regioisomers.[1] The introduction of a copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and provides exclusive formation of the 1,4-disubstituted triazole isomer.[1]

The catalytic cycle, as elucidated by extensive experimental and computational studies, involves several key steps:

  • Formation of the Copper(I) Acetylide: The reaction is initiated by the interaction of the terminal alkyne, in this case, (3-ethynyl-phenyl)-carbamic acid allyl ester, with a copper(I) catalyst. This coordination increases the acidity of the terminal alkyne proton, facilitating its removal and the formation of a highly reactive copper(I) acetylide intermediate.[5][12]

  • Coordination of the Azide: The azide reactant then coordinates to the copper center of the acetylide complex.

  • Cycloaddition and Ring Formation: A nucleophilic attack from the azide onto the alkyne within the copper complex leads to the formation of a six-membered copper-containing intermediate.[1]

  • Rearrangement and Protonation: This intermediate undergoes rearrangement to form a copper(I) triazole species. Subsequent protonation releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[5]

It is crucial to maintain the copper catalyst in its active Cu(I) oxidation state. In practice, the reaction is often set up using a more stable copper(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent like sodium ascorbate, which generates the Cu(I) species in situ.[1][13] The addition of a slight excess of sodium ascorbate also helps to prevent oxidative homocoupling of the alkyne, a common side reaction.[1] To enhance the stability and solubility of the copper(I) catalyst, especially in aqueous or biological media, a stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[5][11]

Visualizing the Catalytic Cycle

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_catalyst_generation Catalyst Generation Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R'-N₃ CuI Cu(I) Cu_Complex [Azide-Cu-Acetylide Complex] Cu_Acetylide->Cu_Complex + R'-N₃ Metallacycle Six-membered Copper Metallacycle Cu_Complex->Metallacycle Cycloaddition Cu_Triazole Copper(I) Triazolide Metallacycle->Cu_Triazole Rearrangement Cu_Triazole->CuI - R-Triazole-R' Triazole 1,4-Disubstituted Triazole Cu_Triazole->Triazole + H⁺ Proton H⁺ Alkyne_start (3-ethynyl-phenyl)-carbamic acid allyl ester Azide_start Azide Partner (R'-N₃) CuII Cu(II)SO₄ CuI_gen Cu(I) CuII->CuI_gen + Sodium Ascorbate (Reducing Agent) NaAsc Sodium Ascorbate

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Synthesis of a 1,2,3-Triazole using (3-ethynyl-phenyl)-carbamic acid allyl ester

This protocol outlines a general procedure for the CuAAC reaction. The specific quantities and reaction conditions may require optimization depending on the nature of the azide partner.

Materials and Reagents
ReagentSupplierPurityNotes
(3-ethynyl-phenyl)-carbamic acid allyl esterCommercial>95%Store under inert atmosphere.
Azide coupling partner (R-N₃)User-provided>95%Ensure purity before use.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Sigma-Aldrich>98%Harmful if swallowed, causes skin and eye irritation.[14]
Sodium AscorbateSigma-Aldrich>99%Stable under normal conditions.[15]
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Commercial>95%Water-soluble ligand to stabilize Cu(I).[13]
Dimethyl Sulfoxide (DMSO)ACS GradeAnhydrousUse as a solvent for organic-soluble reactants.
Deionized Water (H₂O)In-house18.2 MΩ·cmUse for aqueous reactions and workup.
Dichloromethane (DCM)HPLC Grade-For extraction.
Saturated Sodium Bicarbonate Solution (NaHCO₃)In-house-For aqueous workup.
Brine (Saturated NaCl solution)In-house-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-For drying organic extracts.
Silica Gel230-400 mesh-For column chromatography.
Equipment
  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Magnetic stir plate

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system (optional)

Step-by-Step Procedure
A. Preparation of Stock Solutions

It is often convenient to prepare stock solutions of the catalyst components, especially for multiple reactions or small-scale syntheses.

  • Copper(II) Sulfate Solution (100 mM): Dissolve 249.7 mg of CuSO₄·5H₂O in 10 mL of deionized water.

  • Sodium Ascorbate Solution (1 M): Dissolve 1.98 g of sodium ascorbate in 10 mL of deionized water. Prepare this solution fresh before use.

  • THPTA Solution (100 mM): Dissolve 434.5 mg of THPTA in 10 mL of deionized water.

B. Reaction Setup

This procedure assumes a 1:1.1 molar ratio of alkyne to azide.

  • To a reaction vial equipped with a magnetic stir bar, add (3-ethynyl-phenyl)-carbamic acid allyl ester (1.0 eq.).

  • Add the azide coupling partner (1.1 eq.).

  • Dissolve the reactants in a suitable solvent system. A mixture of DMSO and water (e.g., 4:1) is often effective. The final concentration of the limiting reactant should be in the range of 0.1-0.5 M.

  • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[6][13]

C. Initiation of the Click Reaction
  • To the degassed reaction mixture, add the THPTA solution (0.1 eq. relative to the alkyne).

  • Add the Copper(II) Sulfate solution (0.05 eq. relative to the alkyne).

  • Finally, add the freshly prepared Sodium Ascorbate solution (0.5 eq. relative to the alkyne) to initiate the reaction.[11][13] A color change is often observed upon addition of the ascorbate.

  • Seal the reaction vial and stir at room temperature. The reaction is typically complete within 1-12 hours.

D. Monitoring the Reaction

The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting materials from the triazole product. The disappearance of the limiting reactant indicates the completion of the reaction.

Work-up and Purification

The purification strategy will depend on the properties of the triazole product.

For Water-Insoluble Products:
  • Dilute the reaction mixture with water.

  • Extract the product with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Washing with an aqueous solution of a chelating agent like EDTA can help remove residual copper.[16]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

For Water-Soluble Products:

Purification of water-soluble products can be more challenging. Options include:

  • Reverse-phase chromatography (HPLC): This is often the most effective method for purifying polar compounds.

  • Size-exclusion chromatography: If there is a significant size difference between the product and impurities.

  • Precipitation/Crystallization: If the product is a solid, it may be possible to induce precipitation or crystallization from a suitable solvent system.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants 1. Weigh Alkyne and Azide Solvent 2. Dissolve in Solvent Reactants->Solvent Degas 3. Degas Solution Solvent->Degas Add_Ligand 4. Add THPTA Degas->Add_Ligand Add_Cu 5. Add CuSO₄ Add_Ligand->Add_Cu Add_Ascorbate 6. Add Sodium Ascorbate Add_Cu->Add_Ascorbate Stir 7. Stir at Room Temperature Add_Ascorbate->Stir TLC 8. Monitor by TLC Stir->TLC Workup 9. Aqueous Work-up TLC->Workup Reaction Complete Purify 10. Column Chromatography Workup->Purify Characterize 11. Characterization (NMR, MS) Purify->Characterize Product Pure Triazole Product Characterize->Product

Caption: General workflow for the CuAAC reaction and product purification.

Safety Precautions

  • Copper(II) Sulfate: Harmful if swallowed and causes serious eye irritation. It is also very toxic to aquatic life with long-lasting effects.[14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] Avoid release to the environment.[14]

  • Sodium Ascorbate: Generally considered safe, but it is good practice to handle all chemicals with care.[15][18][19]

  • Organic Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Handle them in a well-ventilated fume hood.

  • Azides: Organic azides can be energetic and potentially explosive, especially small molecules with a high nitrogen-to-carbon ratio. Handle with care and avoid exposure to heat, shock, or friction.

Conclusion: A Gateway to Molecular Diversity

The Copper-Catalyzed Azide-Alkyne Cycloaddition stands as a cornerstone of modern chemical synthesis, offering a reliable and efficient method for forging robust triazole linkages. The use of (3-ethynyl-phenyl)-carbamic acid allyl ester as a building block in this reaction opens up a wealth of possibilities for creating novel, functional molecules. The dual reactivity of this compound allows for sequential or orthogonal modifications, providing a powerful tool for researchers in drug discovery, materials science, and chemical biology. By following the detailed protocol and understanding the underlying principles outlined in this application note, scientists can confidently employ this versatile alkyne to advance their research endeavors. The resulting triazole-containing compounds have significant potential in a wide range of therapeutic areas, including the development of anticancer, antiviral, and antibacterial agents.[3][8][20]

References

  • Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 6(70), 65951-65961.
  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Al-Trawneh, S. A., et al. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(11), 105295.
  • Li, Y., et al. (2021). Application of triazoles in the structural modification of natural products. Chinese Medicine, 16(1), 1-25.
  • Das, S., et al. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 885375.
  • Frontiers Media SA. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Gauthier, D., et al. (2006). Chemoselective Formation of Successive Triazole Linkages in One Pot: “Click−Click” Chemistry. Organic Letters, 8(21), 4787-4790.
  • Ho-Chunk Nation. (2015, July 27). SAFETY DATA SHEET. Retrieved from [Link]

  • Duda Diesel. (n.d.). Material Safety Data Sheet - Sodium Ascorbate MSDS. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025, April 5). Triazole-based click chemistry as strategic for novel therapeutics treatments of cancer: A bibliometric analysis 2007–2024. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, June 20). Click Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • DeForest, C. A., & Anseth, K. S. (2011). Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments. Chemistry & biology, 18(1), 14-18.
  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

Sources

Method

Application Notes and Protocols: (3-Ethynylphenyl)carbamic Acid Derivatives as Versatile Precursors for Heterocyclic Compound Synthesis

Introduction Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with nitrogen-containing scaffolds like indoles and quinolines appearing frequently in pharmaceuticals, agrochemicals, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with nitrogen-containing scaffolds like indoles and quinolines appearing frequently in pharmaceuticals, agrochemicals, and functional organic materials.[1] The strategic synthesis of these complex architectures from simple, versatile building blocks is a primary objective in modern drug discovery.

This guide details the application of (3-ethynylphenyl)carbamic acid, primarily through its stable and synthetically versatile tert-butyl carbamate (Boc-protected) derivative, tert-butyl (3-ethynylphenyl)carbamate , as a pivotal precursor for constructing diverse heterocyclic systems. This molecule possesses two key, orthogonally reactive functional groups:

  • A terminal alkyne , which serves as a reactive handle for carbon-carbon bond formation through cross-coupling reactions and participates directly in cyclization and annulation cascades.

  • A Boc-protected amine , which can act as a directing group for C-H activation, a latent nucleophile upon deprotection, or a stable spectator group, offering precise control over subsequent chemical transformations. The carbamate ester provides superior stability compared to the free carbamic acid, which is prone to decarboxylation.[2][3]

Herein, we provide field-proven insights and detailed protocols for leveraging this precursor in three powerful synthetic strategies: Sonogashira cross-coupling for scaffold elaboration, rhodium-catalyzed C-H annulation for indole synthesis, and Lewis acid-catalyzed three-component reactions for quinoline synthesis.

The Precursor: tert-Butyl (3-ethynylphenyl)carbamate

The practical utility of (3-ethynylphenyl)carbamic acid in synthesis is realized through its stable ester derivatives. The Boc-protected form is preferred due to its robustness under various reaction conditions and the well-established protocols for its cleavage under acidic conditions when the free amine is required.

Table 1: Physicochemical Properties of tert-Butyl (3-ethynylphenyl)carbamate

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₂Supplier Data
Molecular Weight 217.26 g/mol Supplier Data
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in THF, DCM, DMF, Ethyl AcetateGeneral Knowledge
Stability Stable under standard conditions; Boc group is acid-labile[3]
Core Reactivity and Strategic Considerations

The synthetic utility of tert-butyl (3-ethynylphenyl)carbamate stems from the distinct reactivity of its two functional moieties.

  • The Alkyne Terminus: This site is the primary locus for building molecular complexity. It readily participates in palladium/copper-catalyzed Sonogashira cross-coupling with a wide array of aryl and vinyl halides, enabling the synthesis of complex internal alkynes.[4] This elaborated precursor can then undergo intramolecular cyclization. Furthermore, the alkyne is an active participant in intermolecular annulation reactions, reacting with other components to form the heterocyclic ring.[5]

  • The Boc-Carbamate Group: This group serves multiple roles. Primarily, it is an excellent protecting group for the aniline nitrogen, preventing unwanted side reactions under basic or organometallic conditions. Its steric bulk and electronic properties can also influence the regioselectivity of reactions on the aromatic ring. In advanced applications, such as the indole synthesis described below, the corresponding acetamide derivative acts as a powerful directing group for transition-metal-catalyzed C-H activation, guiding the catalyst to the ortho C-H bond for annulation.[6][7]

Core Synthetic Strategies & Protocols

The following sections provide detailed, step-by-step protocols for key transformations using tert-butyl (3-ethynylphenyl)carbamate and its derivatives.

Protocol 1: Precursor Elaboration via Sonogashira Cross-Coupling

Principle: The Sonogashira reaction is the cornerstone method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[4] This protocol allows for the attachment of various substituted (hetero)aryl groups to the alkyne of our precursor, creating a library of advanced intermediates ready for subsequent cyclization reactions. The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[8]

Workflow Diagram:

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_process Process cluster_output Output Precursor tert-Butyl (3-ethynylphenyl)carbamate Reaction Reaction Vessel (Anhydrous THF, N₂ atm) Room Temp to 60 °C Precursor->Reaction ArX Aryl Halide (Ar-X) ArX->Reaction Catalysts PdCl₂(PPh₃)₂ CuI Base (e.g., Et₃N) Catalysts->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Sonogashira Coupling Experimental Workflow.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add tert-butyl (3-ethynylphenyl)carbamate (1.0 eq.), the desired aryl halide (e.g., 4-iodoanisole, 1.05 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).

  • Inert Atmosphere: Seal the flask with septa, and purge with dry nitrogen or argon gas for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) to achieve a concentration of ~0.2 M with respect to the carbamate precursor. Add triethylamine (Et₃N, 2.5 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive halides, the mixture can be heated to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.[8]

  • Workup: Upon completion, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Causality and Self-Validation:

  • Why an inert atmosphere? The Pd(0) active catalyst is sensitive to oxidation, which would deactivate it. The integrity of the catalyst is validated by the reaction progressing to completion, as monitored by TLC.

  • Why two catalysts? The palladium complex facilitates the oxidative addition of the aryl halide, while the copper(I) iodide co-catalyst activates the alkyne C-H bond, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center.[4] A successful reaction confirms the synergistic action of both catalysts.

  • Why a base? Triethylamine is crucial for neutralizing the hydrogen halide (HX) generated during the formation of the copper acetylide and for maintaining the active Pd(0) state.[8]

Protocol 2: Synthesis of Functionalized Indoles via Rh(III)-Catalyzed C-H Annulation

Principle: This advanced strategy constructs the indole core via a rhodium(III)-catalyzed oxidative coupling between an acetanilide (acting as the directing group-bearing aniline component) and an internal alkyne.[6][7] The reaction proceeds through C-H activation at the ortho-position of the acetanilide, directed by the carbonyl oxygen, followed by alkyne insertion and reductive elimination to forge the indole ring. This method provides access to highly substituted indoles with excellent regioselectivity.

Workflow Diagram:

Indole_Synthesis cluster_reactants Reactants & Catalysts cluster_process Process cluster_output Output Acetanilide N-(3-ethynylphenyl)acetamide Reaction Reaction Vessel (t-AmylOH, 100 °C) Acetanilide->Reaction Alkyne Internal Alkyne (R¹-C≡C-R²) Alkyne->Reaction Catalyst [Cp*RhCl₂]₂ Catalyst->Reaction Oxidant AgSbF₆ Cu(OAc)₂·H₂O Oxidant->Reaction Workup Filtration & Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Indole Purification->Product

Caption: Rh(III)-Catalyzed Indole Synthesis Workflow.

Detailed Step-by-Step Protocol:

Note: This protocol requires the conversion of tert-butyl (3-ethynylphenyl)carbamate to N-(3-ethynylphenyl)acetamide, which can be achieved via standard Boc-deprotection (e.g., with TFA in DCM) followed by acetylation (e.g., with acetic anhydride).[9]

  • Vessel Preparation: In a sealed reaction tube, combine N-(3-ethynylphenyl)acetamide (1.0 eq.), the internal alkyne (e.g., diphenylacetylene, 1.5 eq.), [Cp*RhCl₂]₂ (0.025 eq.), silver hexafluoroantimonate (AgSbF₆, 0.1 eq.), and copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 2.0 eq.).

  • Solvent Addition: Add tert-amyl alcohol (t-AmylOH) to achieve a concentration of 0.2 M.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove metal salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the N-acetyl indole product.[9] The acetyl group can be removed later if the N-H indole is desired.

Causality and Self-Validation:

  • Why [CpRhCl₂]₂? This rhodium(III) precursor is highly effective for C-H activation. The Cp (pentamethylcyclopentadienyl) ligand stabilizes the active catalytic species.[7]

  • Why AgSbF₆? This silver salt acts as a halide abstractor, removing chloride ligands from the rhodium precursor to generate a more catalytically active, cationic rhodium species.[9]

  • Why Cu(OAc)₂? This serves as the stoichiometric oxidant required to regenerate the active Rh(III) catalyst at the end of the catalytic cycle, enabling the reaction to turn over. A successful reaction with catalytic amounts of Rh confirms the oxidant is functioning correctly.[6]

Protocol 3: Synthesis of Substituted Quinolines via Three-Component Annulation

Principle: This protocol leverages a Lewis acid-catalyzed three-component reaction between an aniline, an aldehyde, and an alkyne to rapidly assemble the quinoline core.[10] In this application, tert-butyl (3-ethynylphenyl)carbamate serves as the alkyne component, while a separate aniline and aldehyde are used. The reaction is believed to proceed through the formation of a propargylamine intermediate, which then undergoes intramolecular hydroarylation and subsequent oxidation to yield the aromatic quinoline product.

Workflow Diagram:

Quinoline_Synthesis Start Aniline + Aldehyde + Alkyne (tert-Butyl (3-ethynylphenyl)carbamate) Reaction One-Pot Reaction (Solvent, e.g., Toluene, 70-110 °C) Start->Reaction Catalyst Lewis Acid Catalyst (e.g., CuCl, Yb(OTf)₃) Catalyst->Reaction Intermediate Propargylamine & Dihydroquinoline (In situ formation) Reaction->Intermediate Oxidation Aerobic Oxidation Intermediate->Oxidation Product Substituted Quinoline Oxidation->Product

Caption: Three-Component Quinoline Synthesis Pathway.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a round-bottom flask, add the aniline derivative (e.g., p-anisidine, 1.0 eq.), the aldehyde (e.g., benzaldehyde, 1.0 eq.), tert-butyl (3-ethynylphenyl)carbamate (1.2 eq.), and the Lewis acid catalyst (e.g., CuCl, 0.1 eq. or Yb(OTf)₃, 0.1 eq.).

  • Solvent Addition: Add a suitable solvent such as toluene or THF to achieve a concentration of ~0.5 M.

  • Reaction: Heat the mixture to reflux (typically 70-110 °C depending on the solvent) and stir under an air atmosphere (or with an air-filled balloon). The final oxidation step often utilizes atmospheric oxygen.[10]

  • Monitoring: Follow the consumption of the starting materials by TLC. The reaction may take 10-24 hours.

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the polysubstituted quinoline.

Causality and Self-Validation:

  • Why a Lewis Acid? The catalyst (e.g., CuCl or Yb(OTf)₃) activates both the imine (formed in situ from the aniline and aldehyde) and the alkyne, facilitating the nucleophilic attack of the alkyne onto the imine to form the key propargylamine intermediate.[10][11] The formation of the product validates the catalyst's role in promoting this key C-C bond formation.

  • Why heat? The thermal energy is required to overcome the activation barriers for both the initial condensations and the final intramolecular cyclization and aromatization steps.

  • Why an air atmosphere? The dihydroquinoline intermediate formed after cyclization must be oxidized to the aromatic quinoline. Atmospheric oxygen often serves as a convenient and green terminal oxidant for this step.[10]

References

  • Stuart, D. R., Bertrand-Laperle, M., Burgess, K. M. N., & Fagnou, K. (2008). Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. Journal of the American Chemical Society, 130(49), 16474–16475. [Link]

  • Stuart, D. R., & Fagnou, K. (2007). The Catalytic Cross-Coupling of Unactivated Arenes. Science, 316(5828), 1172–1175. [Link]

  • Fagnou, K., et al. (2008). Supporting Information for Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. Journal of the American Chemical Society. [Link]

  • Reddy, M. S., et al. (2007). ChemInform Abstract: Cu(I)-Catalyzed Three-Component Coupling Protocol for the Synthesis of Quinoline Derivatives. ResearchGate. [Link]

  • Palimkar, S. S., et al. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371–9378. [Link]

  • Marco-Contelles, J. (2004). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Vasilevsky, S. F., et al. (2023). Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes. Organic Letters. [Link]

  • Saeki, T., et al. (2002). Synthesis and antinephritic activities of quinoline-3-carboxamides and related compounds. Bioorganic & Medicinal Chemistry Letters, 12(1), 85-88. [Link]

  • Ashton, C. S. (1969). Behavior, Persistence & Degradation of Carbamate and Thiocarbamate Herbicides in the Environment. UC ANR eLibrary. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2016). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • Kumar, S., & Kumar, A. (2021). Lewis acid-mediated modular route to the synthesis of 3-substituted quinolines from 2-aminobenzyl alcohols and enamine(one)s. New Journal of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling with 3-Ethynylphenyl Carbamate

Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specialized focus on optimizing reactions involving 3-ethynylphenyl carbamate and its derivatives. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specialized focus on optimizing reactions involving 3-ethynylphenyl carbamate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their C(sp²)-C(sp) bond formation reactions. Here, we move beyond standard protocols to delve into the mechanistic nuances and provide field-tested solutions to common challenges.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the Sonogashira coupling of 3-ethynylphenyl carbamate.

Q1: My Sonogashira reaction with 3-ethynylphenyl carbamate is not proceeding, or the yield is very low. Where should I start troubleshooting?

A1: When a Sonogashira reaction fails, a systematic evaluation of the core components is the most effective approach.[1][2] First, scrutinize the quality and purity of your starting materials. The palladium catalyst, copper(I) cocatalyst, 3-ethynylphenyl carbamate, and the aryl/vinyl halide must be of high purity, as impurities can poison the catalyst.[1][2] Ensure that solvents and the amine base are anhydrous and thoroughly degassed to eliminate oxygen. Oxygen can lead to catalyst decomposition and promote the undesirable homocoupling of the alkyne (Glaser-Hay coupling).[1][3]

Q2: I'm observing a significant amount of a diyne byproduct, which I suspect is from the homocoupling of 3-ethynylphenyl carbamate. How can I minimize this?

A2: The formation of a 1,3-diyne via Glaser-Hay coupling is a frequent side reaction, especially when a copper cocatalyst is used in the presence of oxygen.[1][3] To mitigate this, maintaining a strictly inert atmosphere (e.g., argon or nitrogen) is paramount.[1] You can also reduce the loading of the copper(I) cocatalyst to the minimum effective amount.[1] Another effective strategy is the slow addition of the 3-ethynylphenyl carbamate to the reaction mixture, which keeps its instantaneous concentration low and disfavors the bimolecular homocoupling pathway.[1] In persistent cases, switching to a copper-free Sonogashira protocol is a highly recommended alternative.[1][3]

Q3: My reaction mixture turns black shortly after adding the reagents. What does this indicate?

A3: The appearance of a black precipitate, known as "palladium black," is a clear sign of palladium catalyst decomposition.[1] This occurs when the active Pd(0) species agglomerates and precipitates, rendering it catalytically inactive. The primary causes are often the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1] To prevent this, rigorous degassing of all reaction components and maintaining an inert atmosphere are crucial. Using fresh, high-purity reagents and solvents is also essential.[1]

Q4: How does the carbamate group on the 3-ethynylphenyl ring affect the reaction?

A4: The carbamate group is an electron-donating group. Electron-donating substituents on the alkyne can influence the reaction rate. While electron-withdrawing groups on the alkyne generally increase the reaction rate, the effect of electron-donating groups can be more complex and may require optimization of the reaction conditions.[4] It is also important to consider the potential for the carbamate to act as a ligand for the metal catalysts, which could influence the catalytic cycle.

Q5: What is the general reactivity trend for the aryl/vinyl halide partner?

A5: The reactivity of the halide is a critical factor for a successful Sonogashira coupling. The general order of reactivity is I > OTf > Br >> Cl.[1][3] Aryl and vinyl iodides are the most reactive and can often be coupled at room temperature.[3] Aryl bromides typically require elevated temperatures, while aryl chlorides are the least reactive and often necessitate the use of more specialized, electron-rich, and bulky phosphine ligands to achieve good yields.[1][3][5]

II. Comprehensive Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific issues you may encounter.

Issue 1: Low or No Product Yield

A low or complete lack of product is the most common challenge. The following workflow and table will guide you through a systematic troubleshooting process.

Workflow for Diagnosing Low Yield

LowYieldWorkflow cluster_reagents cluster_conditions cluster_catalyst Start Low/No Yield Observed CheckReagents 1. Verify Reagent Quality & Purity Start->CheckReagents CheckConditions 2. Assess Reaction Conditions CheckReagents->CheckConditions Reagents OK ImpureSubstrates Impure 3-ethynylphenyl carbamate or halide? CheckReagents->ImpureSubstrates WetSolvent Wet/Oxygenated Solvent or Base? CheckReagents->WetSolvent CheckCatalyst 3. Evaluate Catalyst System CheckConditions->CheckCatalyst Conditions OK Temp Incorrect Temperature? CheckConditions->Temp Concentration Concentration Too Low? CheckConditions->Concentration Optimize Systematic Optimization CheckCatalyst->Optimize Catalyst System OK DecomposedPd Decomposed Pd Catalyst? CheckCatalyst->DecomposedPd OxidizedCu Oxidized Cu(I) Source? CheckCatalyst->OxidizedCu WrongLigand Inappropriate Ligand? CheckCatalyst->WrongLigand ImpureSubstrates->Optimize Purify Substrates (Chromatography, Recrystallization) WetSolvent->Optimize Use Anhydrous, Degassed Solvents & Distill Amine Temp->Optimize Increase Temperature (especially for Ar-Br/Cl) Concentration->Optimize Increase Reactant Concentration DecomposedPd->Optimize Use Fresh Catalyst Ensure Inert Atmosphere OxidizedCu->Optimize Use Fresh, High-Purity Cu(I) Salt WrongLigand->Optimize Screen Electron-Rich/ Bulky Ligands (e.g., XPhos, dppf)

Caption: Troubleshooting workflow for low or no product yield.

Troubleshooting Parameters and Recommended Actions
ParameterPotential IssueRecommended Action & Rationale
Reagents & Solvents Impurities in starting materialsPurify 3-ethynylphenyl carbamate and the aryl/vinyl halide via recrystallization or column chromatography. Impurities can act as catalyst poisons.[1][2]
Presence of water or oxygenUse anhydrous, degassed solvents. Distill liquid amine bases (e.g., triethylamine, diisopropylamine) over a suitable drying agent. Oxygen promotes catalyst decomposition and Glaser coupling.[1][3]
Catalyst System Decomposed Palladium CatalystUse a fresh batch of palladium catalyst. The formation of palladium black is a visual indicator of decomposition.[1]
Oxidized Copper(I) CocatalystUse a fresh, high-purity source of Cu(I) salt (e.g., CuI). Copper(I) can oxidize to the inactive Copper(II) state.[1][2]
Inappropriate LigandFor less reactive aryl halides (bromides and especially chlorides), switch to more electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos, dppf). These ligands facilitate the rate-determining oxidative addition step.[1][6]
Reaction Conditions Suboptimal TemperatureFor aryl iodides, room temperature is often sufficient.[3] For aryl bromides and chlorides, heating is typically required.[3][7] A temperature screen (e.g., 50 °C, 80 °C, 110 °C) is recommended.
Incorrect BaseEnsure the amine base is sufficiently strong to deprotonate the alkyne and neutralize the HX byproduct. Triethylamine and diisopropylamine are common choices.[2] In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free systems.[3][8]
Inappropriate SolventPolar aprotic solvents like DMF, THF, and acetonitrile are commonly used.[3][9] The choice of solvent can influence catalyst stability and solubility of reagents. If palladium black formation is an issue in THF, consider switching to DMF or dioxane.[1][7]
Issue 2: Excessive Homocoupling (Glaser-Hay Reaction)

The dimerization of 3-ethynylphenyl carbamate to form the corresponding 1,3-diyne is a common and wasteful side reaction.[1][10]

Strategies to Minimize Homocoupling

GlaserCouplingWorkflow cluster_atmosphere cluster_addition cluster_copper Start Excessive Homocoupling (Glaser Product) CheckAtmosphere 1. Review Reaction Atmosphere Start->CheckAtmosphere ModifyAddition 2. Modify Reagent Addition CheckAtmosphere->ModifyAddition Inert Atmosphere Confirmed Degas Thoroughly degas all solvents and reagents (e.g., freeze-pump-thaw or sparging with Ar/N₂). CheckAtmosphere->Degas ReviewCopper 3. Review Copper Cocatalyst ModifyAddition->ReviewCopper Slow Addition Implemented SlowAdd Add 3-ethynylphenyl carbamate slowly via syringe pump to keep its concentration low. ModifyAddition->SlowAdd GoCopperFree Consider Copper-Free Protocol ReviewCopper->GoCopperFree Homocoupling Persists ReduceCu Reduce Cu(I) loading to the minimum effective amount (e.g., 0.5-2 mol%). ReviewCopper->ReduceCu Degas->ModifyAddition SlowAdd->ReviewCopper ReduceCu->GoCopperFree

Caption: Workflow to minimize Glaser-Hay homocoupling.

  • Ensure a Strictly Inert Atmosphere : The primary driver for Glaser coupling is oxygen.[3] Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Slow Addition of the Alkyne : Adding the 3-ethynylphenyl carbamate solution slowly over a period of time using a syringe pump can dramatically reduce homocoupling by keeping its concentration low relative to the aryl halide.[1]

  • Reduce Copper(I) Loading : High concentrations of the copper cocatalyst can promote homocoupling. Titrate the amount of CuI down to the lowest effective catalytic amount.

  • Switch to a Copper-Free Protocol : If homocoupling remains a significant issue, transitioning to a copper-free Sonogashira reaction is the most definitive solution.[3][11] These protocols often require slightly different conditions, such as the use of specific ligands or bases, but completely eliminate the primary pathway for Glaser coupling.[3][12]

III. The Sonogashira Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to rational troubleshooting. The reaction proceeds via two interconnected catalytic cycles.

SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative L₂Pd(II)(Ar)X Pd0->Pd_oxidative Oxidative Addition (Ar-X) Pd_transmetalation L₂Pd(II)(Ar)(C≡CR) Pd_oxidative->Pd_transmetalation Transmetalation Pd_transmetalation->Pd0 Reductive Elimination Product Ar-C≡CR Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide + CuX, Base - HB⁺X⁻ Cu_acetylide->Pd_oxidative Cu_acetylielide_proxy Cu_acetylielide_proxy->Pd_transmetalation Transmetalation (Rate-Determining Step)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[6][13]

  • Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate. This species is crucial for transferring the acetylenic group to the palladium center in the transmetalation step.[6][13]

In copper-free variants , the mechanism is thought to involve a tandem Pd/Pd catalytic cycle, where a second palladium complex facilitates the activation of the alkyne, taking on the role of the copper cocatalyst.[3][14]

IV. Experimental Protocols

General Protocol for Sonogashira Coupling of 3-Ethynylphenyl Carbamate with an Aryl Bromide

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup : To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), copper(I) iodide (CuI, 1 mol%), and the aryl bromide (1.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition : Under a positive pressure of inert gas, add degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol) via syringe.[1]

  • Alkyne Addition : Add the 3-ethynylphenyl carbamate (1.2 mmol) to the reaction mixture. For problematic substrates, consider dissolving the alkyne in a small amount of degassed solvent and adding it slowly via syringe pump over 1-2 hours.

  • Reaction Monitoring : Stir the reaction at the desired temperature (e.g., room temperature for aryl iodides, 60-100 °C for aryl bromides).[7] Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

V. References

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Retrieved from [Link]

  • Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. Retrieved from [Link]

  • Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. Retrieved from [Link]

  • Lee, D. H., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Retrieved from [Link]

  • So-Youn, L., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Springer. Retrieved from [Link]

  • Eid, E. (2011). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]

  • Gower, T. L., et al. (2021). The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • So, C. M., & Lau, C. P. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Rosa, G. R., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Retrieved from [Link]

  • Gírio, P., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Amin, A., et al. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Preprints.org. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Košmrlj, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC. Retrieved from [Link]

  • Sköld, C., et al. (2014). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters - ACS Publications. Retrieved from [Link]

  • NRO Chemistry. (2020). Sonogashira Coupling. YouTube. Retrieved from [Link]

  • Sköld, C., et al. (2014). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters - ACS Publications. Retrieved from [Link]

  • Monnier, F., et al. (2008). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters - ACS Publications. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Springer. Retrieved from [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. Retrieved from [Link]

  • The Organic Chemistry Portal. (2025). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Das, S., et al. (2021). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences. Retrieved from [Link]

  • John, A., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. Retrieved from [Link]

  • University of Glasgow. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Ethynylphenyl Carbamic Acid Derivatives

Welcome to the Technical Support Center for the chromatographic purification of ethynylphenyl carbamic acid derivatives (EPCs). EPCs are critical synthetic intermediates and active pharmaceutical ingredients, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of ethynylphenyl carbamic acid derivatives (EPCs). EPCs are critical synthetic intermediates and active pharmaceutical ingredients, frequently utilized as dual-action acetylcholinesterase (AChE) inhibitors and anti-inflammatory agents [1], as well as versatile precursors in Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions (CuAAC) [2].

This guide is designed for researchers and drug development professionals to troubleshoot common chromatographic challenges, understand the physicochemical causality behind purification failures, and implement self-validating isolation protocols.

Diagnostic Workflow for EPC Purification

The following decision tree outlines the standard evaluation process for purifying ethynylphenyl carbamates from crude reaction mixtures (e.g., post-hydroalkoxylation or Sonogashira cross-coupling).

G Start Crude EPC Mixture TLC TLC Screening (EtOAc/Hexane) Start->TLC Degradation Degradation or Streaking Observed? TLC->Degradation Neutralize Pre-treat Silica (1% Et3N in Eluent) Degradation->Neutralize Yes (Acid-sensitive) Standard Silica Gel Flash Chromatography Degradation->Standard No (Stable) Neutralize->Standard Elution Gradient Elution (e.g., 1:40 to 1:10 EtOAc/Hex) Standard->Elution Pure Pure Ethynylphenyl Carbamate Elution->Pure

Figure 1: Decision matrix for the chromatographic purification of ethynylphenyl carbamates.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why do my ethynylphenyl carbamates exhibit severe tailing and yield loss on standard silica gel?

Causality & Mechanism: Carbamates, particularly those conjugated to electron-rich or sterically hindered ethynylphenyl systems, can be sensitive to the mildly acidic silanol groups (Si-OH) present on standard unmodified silica gel (pH ~4.5-5.5). The acidic environment can catalyze the partial cleavage of the Boc/carbamate protecting group or induce alkyne hydration/polymerization during prolonged column residence times. Solution: Passivate the silica gel. Pre-treat the column by flushing it with your initial mobile phase containing 1% (v/v) triethylamine (Et 3​ N). This neutralizes the active acidic sites. Ensure you flush the column with 2-3 column volumes of the standard (Et 3​ N-free) mobile phase before loading the sample to prevent the amine from co-eluting with your product.

Q2: What is the optimal solvent system for separating closely eluting EPC isomers?

Causality & Mechanism: Ethynylphenyl carbamates are generally moderately polar due to the carbamate linkage (-NH-CO-O-), while the ethynyl and phenyl moieties provide significant lipophilicity. Ethyl acetate (EtOAc) and hexane mixtures are the industry standard [3]. For highly lipophilic derivatives (e.g., containing triisopropylsilyl-protected alkynes), the polarity must be drastically reduced. Solution: Utilize a shallow gradient. Start with a highly non-polar system (e.g., 1:40 EtOAc/Hexane) and slowly increase to 1:10 EtOAc/Hexane.

Q3: How do I remove copper or palladium catalyst residues prior to chromatography?

Causality & Mechanism: EPCs are often synthesized via Sonogashira coupling [4]. Residual Pd and Cu can coordinate with the alkyne or the carbamate nitrogen, altering the compound's retention factor ( Rf​ ) and causing broad, colored bands that co-elute with the product. Solution: Do not rely on silica gel alone to remove heavy metals. Before chromatography, filter the crude mixture through a short pad of Celite layered with a metal-scavenging agent (e.g., QuadraSil AP or standard silica impregnated with EDTA), or perform an aqueous workup using saturated ammonium chloride (NH 4​ Cl) to sequester copper ions.

Quantitative Data: Typical Solvent Systems and Retention Factors

The following table summarizes empirically validated solvent systems for various substituted ethynylphenyl carbamates to facilitate rapid TLC screening and gradient design [3][4].

Carbamate DerivativeSubstitution/Protecting GroupOptimal Mobile Phase (v/v)Expected Rf​ Common Contaminants
tert-Butyl (2-ethynylphenyl)carbamateTerminal alkyne, N-BocEtOAc / Hexane (1:10)0.35 - 0.45Unreacted aniline, homocoupling dimer
tert-Butyl (6-methoxy-2-((trimethylsilyl)ethynyl)phenyl)carbamateTMS-protected alkyne, OMe groupAcOEt / Hexane (1:40)0.50 - 0.60Desilylated byproduct
Methyl (4-ethynylphenyl)carbamateTerminal alkyne, N-COOMeEtOAc / Hexane (1:5)0.25 - 0.35Phenol precursors
Diethynyltriazole-conjugated EPCComplex conjugated alkyneHexane / Acetone (2:1)0.30 - 0.40Catalyst residues, oligomers

Standard Operating Procedure: Self-Validating Flash Chromatography

This protocol ensures high-fidelity isolation of EPCs while minimizing on-column degradation.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude EPC mixture in a minimal amount of dichloromethane (DCM).

  • Add silica gel (approximately 2-3 times the mass of the crude product).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Self-Validation: If the powder clumps, too much solvent remains or too little silica was used; re-dissolve and add more silica.

Step 2: Column Packing and Equilibration

  • Slurry-pack the flash column using Hexane.

  • If degradation was observed on TLC, flush the column with 2 column volumes (CV) of Hexane containing 1% Et 3​ N, followed by 2 CV of pure Hexane.

Step 3: Loading and Elution

  • Carefully load the dry-adsorbed sample onto the top of the silica bed. Add a protective layer of sand.

  • Begin isocratic elution with 1:40 EtOAc/Hexane for 3 CVs to elute non-polar impurities (e.g., silanes, biphenyls).

  • Initiate a gradient up to 1:10 EtOAc/Hexane to elute the target EPC.

  • Collect fractions and monitor via UV-active TLC (254 nm). Note: Terminal alkynes can also be visualized using KMnO 4​ stain, which will rapidly turn from purple to yellow/brown upon oxidation of the triple bond.

Step 4: Isolation

  • Pool fractions containing the pure EPC.

  • Concentrate in vacuo at a bath temperature not exceeding 35 °C to prevent thermal degradation of the carbamate.

References

  • Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents. National Library of Medicine (PMC). Available at:[Link]

  • Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. National Library of Medicine. Available at:[Link]

  • General and Facile Synthesis of Indoles with Oxygen-Bearing Substituents at the Benzene Moiety. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Supplementary Information: Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. The Royal Society of Chemistry. Available at:[Link]

Troubleshooting

Technical Support Center: Improving Yield in Click Chemistry with Ethynylphenyl Carbamates

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of ethynylphenyl carbamates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Our goal is to empower you with the knowledge to overcome common experimental hurdles and significantly improve your reaction yields.

Introduction to Ethynylphenyl Carbamates in Click Chemistry

Ethynylphenyl carbamates are valuable building blocks in drug discovery and bioconjugation. The ethynyl group provides a reactive handle for the highly efficient and specific CuAAC reaction, while the carbamate linkage offers a stable connection and can influence the physicochemical properties of the final product.[1] The 1,2,3-triazole ring formed during the reaction is not merely a passive linker; it can form favorable interactions such as hydrogen bonds and π-π stacking, and it is exceptionally stable under physiological conditions.[2]

However, achieving high yields with these substrates can sometimes be challenging. This guide will walk you through common issues and provide actionable solutions based on established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with ethynylphenyl carbamates in click chemistry.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in CuAAC reactions involving ethynylphenyl carbamates can stem from several factors. The most common culprits include:

  • Inactive Catalyst: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3][4]

  • Impure Reagents or Solvents: The presence of impurities in your azide, alkyne, or solvents can interfere with the reaction.[3] Water in solvents can also impact catalyst activity.[5]

  • Suboptimal Reaction Conditions: Factors like solvent choice, temperature, pH, and reactant concentrations play a crucial role in reaction efficiency.[3][6]

  • Ligand Issues: The choice and concentration of the copper-stabilizing ligand are critical for catalytic activity and stability.[7][8][9]

  • Side Reactions: The formation of side products, such as homocoupling of the alkyne (Glaser coupling), can consume starting material and reduce the yield of the desired triazole.[3]

Q2: I'm observing a precipitate in my reaction mixture. What is it and how can I prevent it?

A2: Precipitate formation during a CuAAC reaction can be due to several reasons:

  • Insoluble Product: The triazole product itself might be insoluble in the reaction solvent.[10][11]

  • Catalyst Aggregation: In the absence of a suitable stabilizing ligand, the copper catalyst can form insoluble aggregates.[7]

  • Insoluble Starting Materials: If your ethynylphenyl carbamate or azide has poor solubility in the chosen solvent, it can precipitate out.

  • Polymerization: In some cases, unwanted polymerization of the alkyne can lead to insoluble materials.

To address this, consider changing the solvent or using a co-solvent system to improve the solubility of all components.[10] Ensuring the use of an appropriate copper-stabilizing ligand can also prevent catalyst precipitation.[7]

Q3: How do I choose the right copper source and ligand for my reaction?

A3: The choice of copper source and ligand is critical for a successful CuAAC reaction.

  • Copper Source: While Cu(I) salts like CuI or CuBr can be used directly, it is often more reliable to generate Cu(I) in situ from a Cu(II) precursor, such as CuSO₄, using a reducing agent like sodium ascorbate.[4][12] This method helps to maintain a low concentration of the active Cu(I) species throughout the reaction, minimizing side reactions.[4]

  • Ligand: Ligands are essential for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction.[7][8][9]

    • For reactions in organic solvents, TBTA (tris(benzyltriazolylmethyl)amine) is a common and effective choice.[4]

    • For aqueous or partially aqueous systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are preferred to ensure the solubility of the catalyst complex and minimize copper-mediated toxicity in biological applications.[4][13]

The optimal ligand-to-copper ratio often needs to be determined empirically but typically ranges from 1:1 to 5:1.[3]

Q4: What are the best practices for setting up a CuAAC reaction to maximize yield?

A4: To ensure the highest possible yield, follow these best practices:

  • Use High-Purity Reagents: Ensure your ethynylphenyl carbamate, azide, and solvents are of high purity.[3]

  • Degas Your Solvents: Oxygen can oxidize the Cu(I) catalyst.[3] Degassing your solvents by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles is crucial.[14][15]

  • Work Under an Inert Atmosphere: Whenever possible, set up and run your reaction under an inert atmosphere of argon or nitrogen.[3]

  • Use a Fresh Reducing Agent: If you are generating Cu(I) in situ, always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[3]

  • Optimize Stoichiometry: While a 1:1 stoichiometry of azide to alkyne is often used, a slight excess of one reagent (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[3]

  • Monitor the Reaction: Use techniques like TLC, LC-MS, or NMR to monitor the progress of your reaction and determine the optimal reaction time.[10]

Troubleshooting Guide: Low Reaction Yield

This section provides a structured approach to troubleshooting and resolving low yields in your CuAAC reactions with ethynylphenyl carbamates.

Problem: Low or No Product Formation

If you are observing little to no formation of your desired triazole product, systematically evaluate the following potential causes.

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low/No Yield Observed Catalyst Is the Catalyst Active? Start->Catalyst Reagents Are Reagents Pure & Stoichiometry Correct? Catalyst->Reagents Yes Catalyst_Sol Degas solvents. Use fresh reducing agent (e.g., Sodium Ascorbate). Work under inert atmosphere. Catalyst->Catalyst_Sol No Ligand Is the Ligand and Cu:Ligand Ratio Correct? Reagents->Ligand Yes Reagents_Sol Verify purity (NMR, MS). Use slight excess of one reagent. Reagents->Reagents_Sol No Conditions Are Reaction Conditions Optimal? End Re-evaluate Yield Conditions->End Yes Conditions_Sol Test different solvents or co-solvents. Adjust temperature and pH. Conditions->Conditions_Sol No Ligand->Conditions Yes Ligand_Sol Use appropriate ligand (e.g., THPTA for aqueous). Optimize Cu:Ligand ratio (e.g., 1:5). Ligand->Ligand_Sol No Catalyst_Sol->Reagents Reagents_Sol->Ligand Conditions_Sol->End Ligand_Sol->Conditions

Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.

Detailed Solutions
Potential Cause Explanation Recommended Action(s)
Catalyst Inactivation The Cu(I) catalyst is essential for the reaction and is easily oxidized to inactive Cu(II) by atmospheric oxygen.[3][4]- Degas all solvents thoroughly before use by sparging with an inert gas (Ar or N₂) for 15-20 minutes or by using several freeze-pump-thaw cycles.[14][15]- Work under an inert atmosphere (Ar or N₂).[3]- Use a freshly prepared solution of sodium ascorbate (or another reducing agent) to ensure the in situ reduction of Cu(II) to Cu(I).[3]
Reagent Purity and Stoichiometry Impurities in the ethynylphenyl carbamate or azide can inhibit the catalyst or lead to side reactions. Incorrect stoichiometry can result in incomplete conversion.[3]- Verify the purity of your starting materials using techniques like NMR or mass spectrometry.- Consider purifying your starting materials if significant impurities are detected.- While a 1:1 molar ratio is standard, try using a slight excess (1.1 - 1.2 equivalents) of the more readily available or less expensive reagent to drive the reaction to completion.[3]
Ligand Choice and Concentration The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An inappropriate ligand or an incorrect copper-to-ligand ratio can lead to poor results.[3][7]- For organic solvents, use TBTA . For aqueous media, use a water-soluble ligand like THPTA .[4][13]- Optimize the copper-to-ligand ratio . A common starting point is a 1:2 to 1:5 ratio of Cu:Ligand.[3]
Suboptimal Reaction Conditions The reaction rate and yield are sensitive to solvent, temperature, and pH.- Solvent: The choice of solvent can significantly impact reaction rates.[6] Common solvents include DMF, DMSO, t-BuOH/H₂O mixtures, and for greener chemistry, glycerol has been shown to be effective.[6] Screen a few different solvent systems.- Temperature: Most CuAAC reactions proceed well at room temperature. However, for slow reactions, gentle heating (e.g., 40-50 °C) may be beneficial.[14]- pH: The optimal pH for CuAAC is typically between 4 and 12.[16] For reactions in aqueous buffers, a pH around 7-8 is common.
Side Reactions The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a diyne byproduct. This is promoted by the presence of oxygen.[3]- Thoroughly deoxygenate the reaction mixture to minimize Glaser coupling.[3]- Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to maintain the copper in the Cu(I) state.[3]

Experimental Protocols

Here are detailed, step-by-step protocols for a typical CuAAC reaction and for optimizing reaction conditions.

Protocol 1: General Procedure for CuAAC with Ethynylphenyl Carbamate

This protocol is suitable for reactions in organic solvents.

Reagent Preparation:
  • Azide and Alkyne Stock Solutions: Prepare stock solutions of your azide and ethynylphenyl carbamate in a suitable solvent (e.g., DMF).

  • Copper Sulfate Stock Solution: Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

  • Ligand Stock Solution: Prepare a stock solution of a suitable ligand (e.g., TBTA, 50 mM in DMF/t-BuOH 1:4).

  • Sodium Ascorbate Stock Solution: Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).[3]

Reaction Setup:

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Reagents Prepare Stock Solutions Degas Degas Solvents Prep_Reagents->Degas Add_Reactants Add Azide & Ethynylphenyl Carbamate Degas->Add_Reactants Add_Ligand Add Ligand Solution Add_Reactants->Add_Ligand Add_Cu Add CuSO₄ Solution Add_Ligand->Add_Cu Initiate Add Sodium Ascorbate (Initiate Reaction) Add_Cu->Initiate Stir Stir at RT Initiate->Stir Quench Quench Reaction Stir->Quench Extract Extract Product Quench->Extract Purify Purify (e.g., Chromatography) Extract->Purify

Caption: General experimental workflow for a CuAAC reaction.

  • To a reaction vial under an inert atmosphere (e.g., argon), add the ethynylphenyl carbamate (1.0 eq) and the azide (1.05 eq).

  • Add the solvent (e.g., DMF or a 1:1 mixture of t-BuOH/water).

  • Add the ligand solution (e.g., TBTA, 0.1-0.25 eq).

  • Add the CuSO₄ solution (e.g., 0.05-0.1 eq).

  • Add the sodium ascorbate solution (e.g., 0.2-0.5 eq) to initiate the reaction.[3]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Optimizing the Copper-to-Ligand Ratio

This experiment helps determine the optimal ratio of copper to ligand for your specific substrates.

Methodology:
  • Set up a series of parallel reactions in small vials.

  • Keep the concentrations of your ethynylphenyl carbamate, azide, solvent, and sodium ascorbate constant across all reactions.

  • Vary the concentration of the copper catalyst (e.g., 1 mol%, 2 mol%, 5 mol%).

  • For each copper concentration, vary the copper-to-ligand ratio (e.g., 1:1, 1:2, 1:5).

  • Allow the reactions to proceed for a set amount of time (e.g., 2 hours).

  • Analyze the conversion in each reaction by LC-MS or ¹H NMR to identify the optimal conditions.

Reaction CuSO₄ (mol%) Ligand (mol%) Cu:Ligand Ratio Conversion (%)
1111:1Analyze
2121:2Analyze
3151:5Analyze
4221:1Analyze
5241:2Analyze
62101:5Analyze
7551:1Analyze
85101:2Analyze
95251:5Analyze

Conclusion

The copper-catalyzed azide-alkyne cycloaddition is a powerful and versatile reaction for the synthesis of complex molecules from building blocks like ethynylphenyl carbamates. While challenges such as low yield can arise, a systematic approach to troubleshooting, focusing on catalyst activity, reagent purity, and the optimization of reaction conditions, will enable you to overcome these obstacles. By understanding the underlying principles of the CuAAC reaction and implementing the strategies outlined in this guide, you can significantly improve the efficiency and reliability of your experiments.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper (I)‐Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Ligand-accelerated catalysis of the 1, 3-dipolar cycloaddition of azides and alkynes. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Green and sustainable solvents for the Cu-catalyzed 1, 3-dipolar cycloaddition of azides and alkynes. RSC Advances, 4(72), 38168-38186. [Link]

  • MDPI. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. [Link]

  • Glen Research. (2011). New Products – Click Chemistry Update. [Link]

  • MDPI. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Cu I-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Cu I-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

  • Lutz, J. F., & Zarafshani, Z. (2008). Efficient construction of macromolecules, surfaces, and nanoparticles by copper-catalyzed azide− alkyne “click” cycloaddition. Advanced drug delivery reviews, 60(9), 958-970. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Click chemistry: a new powerful and versatile tool in drug discovery. Chemical reviews, 108(8), 2952-3015. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

Sources

Optimization

Catalyst poisoning in palladium-catalyzed reactions of carbamates

Welcome to the Advanced Catalysis Technical Support Center . As a Senior Application Scientist, I frequently assist drug development professionals and process chemists who encounter stalled palladium-catalyzed reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Technical Support Center .

As a Senior Application Scientist, I frequently assist drug development professionals and process chemists who encounter stalled palladium-catalyzed reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, or C–H functionalizations) when utilizing carbamate-protected substrates or sulfur/nitrogen-containing heterocycles.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you diagnose, troubleshoot, and overcome catalyst poisoning in your workflows.

Part 1: Diagnostic Flow & Mechanistic Pathway

Before altering your reaction conditions, it is critical to understand the exact pathway through which your catalyst is being deactivated. The diagram below illustrates the competing thermodynamic and kinetic pathways in a standard Pd-catalyzed cycle involving coordinating substrates.

CatalystPoisoning Pd0 Active Pd(0) Catalyst PdII Pd(II) Oxidative Addition Complex Pd0->PdII Ar-X Addition Coord κ2-Chelation by Carbamate/N/S PdII->Coord Competing Substrate Normal Transmetalation / Nucleophilic Attack PdII->Normal Desired Pathway Poisoned Deactivated Pd Complex (Poisoned) Coord->Poisoned Stable Off-Cycle State Rescue Sterically Bulky Ligands (e.g., Xantphos) Poisoned->Rescue Intervention Product Reductive Elimination (Product) Normal->Product Base Promoted Product->Pd0 Catalyst Turnover Rescue->PdII Displaces Poison

Mechanism of Pd-catalyst poisoning by carbamates and rescue via bulky ligands.

Part 2: Frequently Asked Questions (FAQs) – Mechanistic Insights

Q1: Why do carbamates and associated heteroatoms (N, S) cause palladium catalyst poisoning? A: Catalyst poisoning in these systems is fundamentally driven by Lewis acid-base interactions. Palladium(II) intermediates act as soft Lewis acids. Sulfur atoms (e.g., in methylsulfanyl groups) are soft Lewis bases that strongly coordinate to the Pd center, forming highly stable, off-cycle Pd-S complexes that halt the catalytic cycle[1]. Furthermore, in directed C–H activation or cross-coupling, the nitrogen atoms or the carbonyl oxygen of the carbamate can form a stable bidentate (κ2) chelate with the Pd(II) intermediate[2][3]. This over-coordination physically blocks the open coordination sites required for transmetalation or reductive elimination, effectively trapping the catalyst in a deactivated state.

Q2: My reaction stalls halfway, and I observe a black precipitate. What is happening? A: The black precipitate is "Pd black," indicating the irreversible degradation of your homogeneous palladium catalyst into inactive Pd(0) nanoparticles[4]. When the catalytic cycle is stalled by substrate coordination (poisoning), the stabilized Pd(II) species can undergo undesired side pathways, or free amines/carbamates can prematurely reduce Pd(II). If you observe Pd black, your ligand system is failing to stabilize the active monomeric Pd species, and the catalyst has crashed out of solution.

Q3: How do I choose the right ligand to outcompete carbamate/heteroatom poisoning? A: You must utilize ligands that create a sterically demanding environment or possess a specific bite angle that physically blocks the multi-dentate coordination of the substrate.

  • For multi-heteroatom carbamates: Bidentate ligands with large bite angles (e.g., Xantphos, dppe) are superior. They tightly bind the Pd center and prevent the κ2-coordination of heteroanilines or carbamate carbonyls[3][5].

  • For sulfur-containing substrates: Highly active, sterically demanding monophosphine ligands (e.g., BrettPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) are recommended. They accelerate the oxidative addition and transmetalation steps so rapidly that the desired kinetic catalytic cycle outcompetes the thermodynamic poisoning pathway[1].

Q4: Can additives help if ligand optimization fails? A: Yes. If catalyst poisoning is exacerbated by the accumulation of halide ions (e.g., iodide) which compete for coordination sites and stabilize off-cycle dimers, adding silver salts (like AgOAc or Ag2CO3) acts as a halide scavenger. This precipitates insoluble AgI and restores catalytic turnover[6].

Part 3: Quantitative Ligand & Additive Selection Matrix

Use the following data-driven matrix to select your catalytic system based on the specific structural challenge of your carbamate substrate.

Catalyst/Ligand SystemSubstrate ChallengeMechanistic SolutionExpected Outcome
Pd(OAc)₂ / Xantphos Multi-heteroatom carbamatesLarge bidentate bite angle physically prevents κ2-coordination of the substrate.High yield; suppression of off-cycle chelation; no Pd black.
Pd₂(dba)₃ / BrettPhos Sulfur-containing carbamatesBulky monophosphine accelerates transmetalation, outcompeting S-binding kinetics.Rapid conversion; bypasses thermodynamic poisoning.
Pd(OAc)₂ / AgOAc Iodide accumulation (stalled turnover)Ag⁺ scavenges I⁻, preventing the formation of inactive Pd-I bridged dimers.Restores catalytic turnover; visible AgI precipitate forms.
Pd/C (Nanoparticles) Free NH / Unprotected aminesControlled degradation to stabilized nanoparticles tolerates free amines without over-coordination.Moderate yields; highly robust against basic nitrogen poisoning.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By observing specific visual and analytical checkpoints, you can confirm causality and verify that the catalyst remains active.

Protocol 1: Buchwald-Hartwig Amination of a Poisoning-Prone Carbamate

Objective: Prevent κ2-chelation using a pre-activated bulky ligand system.

  • Precatalyst Activation (Critical Step):

    • Action: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%) in anhydrous 1,4-dioxane (2 mL). Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the formation of the active L₂Pd(0) complex before it is exposed to the poisoning substrate.

    • Validation Checkpoint: The solution should turn from deep purple/red (Pd₂(dba)₃) to a clear, bright yellow/orange. If it remains purple, the ligand has not successfully coordinated.

  • Substrate & Base Addition:

    • Action: Add the carbamate-protected aryl halide (1.0 equiv), the amine nucleophile (1.2 equiv), and finely milled Cs₂CO₃ (2.0 equiv).

    • Causality: Cs₂CO₃ is chosen over stronger bases (like NaOtBu) to prevent premature deprotonation of the carbamate, which would increase its nucleophilicity and exacerbate Pd-coordination.

  • Reaction Execution & Monitoring:

    • Action: Seal the vessel, remove from the glovebox, and heat to 90 °C.

    • Validation Checkpoint (30 mins): Take a 50 µL aliquot. A color shift to dark brown without precipitation indicates successful oxidative addition. Immediate black precipitation (Pd black) indicates ligand dissociation and catalyst death. If Pd black is observed, abort and switch to a more sterically hindered ligand (e.g., BrettPhos).

  • Workup:

    • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite® to remove inorganic salts and palladium residues. Concentrate the filtrate in vacuo.

Protocol 2: Catalyst Rescue via Halide Scavenging

Objective: Rescue a stalled C–H functionalization of a carbamate by removing coordinating halides.

  • Reaction Setup: Set up the Pd-catalyzed reaction as normal using Pd(OAc)₂.

  • Intervention: If LC-MS monitoring shows the reaction stalling at <50% conversion after 4 hours, cool the reaction to room temperature.

  • Scavenger Addition: Add AgOAc (1.1 equivalents relative to the starting aryl halide) under a stream of nitrogen.

  • Validation Checkpoint: Resume heating. Within 30 minutes, a heavy, pale-yellow precipitate (AgI or AgBr) should form at the bottom of the flask. This visual confirmation proves the halide has been successfully stripped from the off-cycle Pd complex, regenerating the active cationic Pd(II) species[6].

Part 5: References

  • Catalyst poisoning - Wikipedia Source: wikipedia.org URL:[Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: nih.gov URL:[Link]

  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos Source: nih.gov URL:[Link]

  • Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines Source: acs.org URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: acs.org URL:[Link]

  • Palladium-Catalyzed Intramolecular Asymmetric C–H Functionalization/Cyclization Reaction of Metallocenes Source: acs.org URL:[Link]

Sources

Troubleshooting

Solvent effects on the reactivity of (3-Ethynylphenyl)carbamic acid

Technical Support Center: Troubleshooting Solvent Effects on (3-Ethynylphenyl)carbamic Acid Reactivity Overview Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solvent Effects on (3-Ethynylphenyl)carbamic Acid Reactivity

Overview Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with highly sensitive chemical intermediates. (3-Ethynylphenyl)carbamic acid represents a unique bifunctional challenge: maintaining the thermodynamically fragile carbamic acid moiety while exploiting the terminal alkyne for orthogonal reactions like CuAAC (Click chemistry) or Sonogashira couplings. This guide synthesizes mechanistic causality with field-proven protocols to help you master solvent-dependent equilibria and prevent reaction failures.

FAQ: Stability and Solvent-Induced Equilibria

Q1: My (3-Ethynylphenyl)carbamic acid rapidly degrades into 3-ethynylaniline and CO₂ during storage and reaction setup. How can I prevent this? A: The instability is a fundamental thermodynamic property of N-aryl carbamic acids. The weak C–N bond readily undergoes endothermic decomposition into the parent amine and carbon dioxide 1[1]. The causality of this degradation is heavily dependent on the solvent's hydrogen-bonding capacity. In amphiprotic solvents (e.g., methanol, water), the solvent facilitates proton transfer, driving the equilibrium toward a zwitterionic intermediate and ultimately leading to rapid decarboxylation 2[2].

To stabilize the intact acid, you must use protophilic, highly dipolar, aprotic solvents such as DMSO or DMF. These solvents act as strong hydrogen-bond acceptors, stabilizing the undissociated carbamic acid and increasing its apparent pKa relative to the free amine. This shifts the equilibrium almost entirely to the 1:1 carbamic acid form, allowing you to manipulate the molecule safely 3[3].

Q2: I observe a white precipitate when attempting to form the carbamic acid in chloroform or benzene. What is this, and how does it affect my alkyne reactivity? A: The precipitate is the ammonium carbamate salt (a 2:1 complex of 3-ethynylaniline and CO₂). In apolar, aprotic solvents (like CHCl₃ or benzene), the lack of solvent stabilization for the neutral carbamic acid forces the intermediate zwitterion to be rapidly deprotonated by a second equivalent of the free amine 2[2]. This sequesters your alkyne in an insoluble matrix, completely halting any homogeneous catalytic reactions you intended for the ethynyl group.

FAQ: Reactivity of the Alkyne Moiety

Q3: When performing a CuAAC (click chemistry) reaction on the ethynyl group, why do I see poor triazole yields and catalyst degradation in standard t-BuOH/Water mixtures? A: Standard click conditions (t-BuOH/H₂O) are highly detrimental to carbamic acids. The aqueous environment rapidly hydrolyzes the carbamic acid back into 3-ethynylaniline 1[1]. The resulting free primary aniline is a strong Lewis base that competitively coordinates with the Cu(I) catalyst. This coordination alters the redox potential of the copper species, leading to severe catalyst poisoning and promoting oxidative homocoupling of the alkyne (Glaser coupling) instead of the desired (3+2) cycloaddition 4[4].

Quantitative Data: Solvent Effects on Stability and Reactivity

Solvent SystemSolvent ClassificationDominant SpeciesHalf-Life of Carbamic Acid (RT)CuAAC Alkyne Reactivity
DMSO / DMF Protophilic, AproticIntact Carbamic AcidStable under CO₂Excellent (Homogeneous)
Methanol / Water AmphiproticFree Amine + CO₂< 5 minutesPoor (Cu Poisoning)
Benzene / CHCl₃ Apolar, AproticAmmonium CarbamateN/A (Precipitates)Failed (Insoluble)
1,4-Dioxane Protophilic, DipolarAcid + Salt MixtureModerateModerate (Mixed phases)

Visualization: Solvent-Dependent Equilibrium and Reactivity Pathway

G Amine 3-Ethynylaniline + CO2 (Free Amine) Acid (3-Ethynylphenyl)carbamic Acid (Intact Acid) Amine->Acid High CO2, DMSO/DMF (Protophilic Aprotic) Salt Ammonium Carbamate Salt (Precipitate) Amine->Salt Non-polar Solvents (e.g., Benzene) Failure Cu Catalyst Poisoning (Failed Reaction) Amine->Failure Free Amine Coordinates Cu(I) Acid->Amine Heat, Aqueous/Protic (Decarboxylation) Success CuAAC Click Reaction (Target Triazole) Acid->Success Cu(I), Azide (Maintained Stability)

Solvent-driven pathways of (3-Ethynylphenyl)carbamic acid and their impact on alkyne reactivity.

Troubleshooting Guide: Self-Validating Protocol for CuAAC on (3-Ethynylphenyl)carbamic Acid

Objective: Perform a Cu(I)-catalyzed azide-alkyne cycloaddition while preserving the fragile carbamic acid moiety. Causality Focus: By saturating a protophilic aprotic solvent with CO₂, we thermodynamically lock the amine in its carbamic acid state, preventing Cu(I) poisoning and ensuring high click yields.

Step-by-Step Methodology:

  • Solvent Preparation: Degas anhydrous DMSO by sparging with dry Argon for 15 minutes to remove dissolved oxygen (preventing Cu(I) oxidation to inactive Cu(II)).

  • In-Situ Carbamic Acid Generation: Dissolve 3-ethynylaniline (1.0 equiv) in the degassed DMSO. Sparge the solution with dry CO₂ gas for 30 minutes at 15 °C.

    • Self-Validation Checkpoint: Monitor the solution via in-situ ATR-FTIR. The disappearance of the N–H stretch of the primary amine (~3400 cm⁻¹) and the appearance of the carbamic acid C=O stretch (~1660 cm⁻¹) confirms complete conversion to the stabilized acid 3[3]. Proceed to the next step only when the 3400 cm⁻¹ peak is fully suppressed.

  • Reagent Addition: Under a continuous CO₂ balloon atmosphere, add the target organic azide (1.1 equiv).

  • Catalyst Introduction: Add the Cu(I) source.

    • Crucial Choice: Use a pre-formed, stable Cu(I) complex like [(IPr)CuCl] or Cu(MeCN)₄PF₆ (5 mol%) rather than the traditional CuSO₄/sodium ascorbate system. The latter requires water, which induces immediate decarboxylation4[4].

  • Reaction and Trapping: Stir at 20 °C for 12 hours under CO₂. To isolate the intact carbamate product, trap the unstable acid with an alkylating agent (e.g., (trimethylsilyl)diazomethane) prior to aqueous workup to form the stable methyl ester3[3].

References

  • In Situ Nuclear Magnetic Resonance Mechanistic Studies of Carbon Dioxide Reactions with Liquid Amines in Non-aqueous Systems | Energy & Fuels - ACS Publications | 2

  • Carbamic acid | Wikipedia | 1

  • Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide | ResearchGate | 3

  • Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview | MDPI |4

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: Ionization Profiling of tert-Butyl (3-ethynylphenyl)carbamate

As mass spectrometry (MS) workflows become increasingly central to drug development and synthetic validation, selecting the appropriate ionization technique is critical for accurate structural characterization. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry (MS) workflows become increasingly central to drug development and synthetic validation, selecting the appropriate ionization technique is critical for accurate structural characterization. This guide provides an objective, data-driven comparison of mass spectrometry alternatives for analyzing tert-butyl (3-ethynylphenyl)carbamate (CAS: 185619-66-3)[1].

This compound, featuring both a terminal alkyne and a Boc-protected aniline, presents unique analytical challenges. The lability of the tert-butyloxycarbonyl (Boc) group often leads to unintended fragmentation, requiring precise control over ionization parameters.

Mechanistic Causality of Ionization & Fragmentation

To optimize the MS analysis of tert-butyl (3-ethynylphenyl)carbamate, one must understand the thermodynamic vulnerabilities of its functional groups. While the terminal alkyne is relatively stable under soft ionization, the N-Boc group is highly susceptible to cleavage.

During Electrospray Ionization (ESI) , N-Boc protected amines frequently undergo in-source collision-induced dissociation (CID)[2]. The mechanism is driven by the stability of the tert-butyl cation leaving group. The protonated molecular ion [M+H]+ at m/z 218.1181[3] undergoes a rapid loss of isobutylene (56 Da) to form a carbamic acid intermediate (m/z 162.1). This intermediate subsequently decarboxylates (loss of CO2​ , 44 Da) to yield the fully deprotected 3-ethynylaniline cation (m/z 118.1).

Furthermore, the choice of mobile phase modifier plays a causal role in this fragmentation. The use of strong acids like trifluoroacetic acid (TFA) provides excess protons that catalyze Boc deprotection within the heated source environment[4]. Amide and carbamate bonds can easily fragment in ESI-MS when atmospheric gas molecules collide with the analyte in an overly energetic ion source[5].

Comparative Analysis of MS Alternatives

Selecting the right instrument platform depends on whether the goal is intact mass confirmation, high-throughput screening, or structural elucidation.

A. Electrospray Ionization (ESI-MS)
  • Performance: Best for intact mass determination and LC-MS/MS quantification.

  • Mechanism: Soft ionization transfers ions from the liquid to the gas phase. Yields the intact [M+H]+ and sodium adducts [M+Na]+ (m/z 240.1).

  • Limitation: Prone to in-source fragmentation if capillary voltage or desolvation temperatures are too high.

B. Atmospheric Pressure Chemical Ionization (APCI-MS)
  • Performance: Ideal for non-polar matrices or normal-phase LC, but suboptimal for this specific compound.

  • Mechanism: Utilizes a corona discharge and a heated nebulizer probe (>300°C) to vaporize the solvent and analyte.

  • Limitation: The high thermal energy of the APCI probe almost guarantees complete thermal degradation of the Boc group prior to ionization, making the m/z 118.1 fragment the dominant pseudo-molecular ion.

C. Electron Impact (EI-MS)
  • Performance: Standard for GC-MS workflows and library matching.

  • Mechanism: Hard ionization using 70 eV electrons.

  • Limitation: The high energy completely shatters the molecule. The radical molecular ion [M]+∙ (m/z 217.1) is extremely weak or absent. The base peak is typically m/z 117.0 (loss of the entire Boc radical).

Quantitative Data Presentation

The following table summarizes the experimental performance metrics and expected m/z values across the three primary ionization techniques.

Ionization TechniquePrimary Precursor IonKey Fragment Ions (m/z)Sensitivity (LOD)Matrix ToleranceRecommended Application
ESI (+) [M+H]+ (218.1) [M+Na]+ (240.1)162.1 (-Isobutylene)118.1 (-Boc)High (pg/mL)ModerateReversed-phase LC-MS/MS, intact mass confirmation
APCI (+) [M+H]+ (218.1)118.1 (Thermal base peak)Moderate (ng/mL)HighNormal-phase LC, non-polar sample matrices
EI (70 eV) [M]+∙ (217.1) - Weak117.0 (Base peak)89.0High (pg/mL)LowGC-MS volatile screening, library matching

Self-Validating LC-ESI-MS Protocol

To achieve an accurate intact mass reading of tert-butyl (3-ethynylphenyl)carbamate without destroying the Boc group, follow this optimized, self-validating protocol.

Objective: Maximize the [M+H]+ signal (m/z 218.1) while minimizing in-source Boc cleavage (m/z 118.1).

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (LC-MS Grade Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid provides sufficient protons for positive mode ionization without the harsh acidity of TFA, which is known to catalyze Boc deprotection in the heated source[4].

  • Step 2: Sample Preparation & System Suitability. Dissolve the analyte in 50:50 Water:Acetonitrile to a final concentration of 1 µg/mL. Validation: Inject a blank (50:50 solvent) first to establish a baseline and ensure no carryover or background isobaric interference exists at m/z 218.1 or 118.1.

  • Step 3: Source Parameter Tuning. Set the ESI capillary voltage to 3.0 kV. Set the desolvation temperature to a maximum of 250°C. Causality: High desolvation temperatures and aggressive cone voltages increase the kinetic energy of the ions, leading to accidental in-source fragmentation via collisions with atmospheric gas molecules[5].

  • Step 4: Data Acquisition & Feedback Loop. Scan from m/z 100 to 500. Monitor the ratio of the intact peak (m/z 218.1) to the fragment peak (m/z 118.1). If the fragment peak is larger than the intact peak, lower the fragmentor/cone voltage by 10V increments until the [M+H]+ ion is maximized.

MS Workflow & Fragmentation Pathway Visualization

The diagram below illustrates the decision tree for ionization techniques and the specific fragmentation pathways of the compound.

MS_Workflow Compound tert-butyl (3-ethynylphenyl)carbamate Exact Mass: 217.11 ESI ESI (+) Soft Ionization Compound->ESI APCI APCI (+) Thermal Ionization Compound->APCI EI EI (70 eV) Hard Ionization Compound->EI ESI_Ion [M+H]+ m/z 218.1 [M+Na]+ m/z 240.1 ESI->ESI_Ion Optimal Source Settings ESI_Frag2 [M+H - 100]+ m/z 118.1 (Boc Loss) ESI->ESI_Frag2 High Temp / Voltage APCI_Ion Thermal Deprotection m/z 118.1 Dominant APCI->APCI_Ion Heated Probe (>300°C) EI_Ion [M]+. m/z 217.1 (Weak) Base Peak m/z 117.0 EI->EI_Ion 70 eV Electron Impact ESI_Frag1 [M+H - 56]+ m/z 162.1 (Isobutylene Loss) ESI_Ion->ESI_Frag1 In-Source CID ESI_Frag1->ESI_Frag2 -CO2

Figure 1: MS ionization and fragmentation pathways of tert-butyl (3-ethynylphenyl)carbamate.

References

  • The Journal of Organic Chemistry - ACS Publications. "Cu-Catalyzed Aminodifluoroalkylation of Alkynes and α-Bromodifluoroacetamides." ACS.[Link]

  • PubMed. "Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry." National Institutes of Health.[Link]

  • ResearchGate. "How can I avoid the Boc-cleavage during Mass Analysis?" ResearchGate Q&A.[Link]

  • Chemistry Stack Exchange. "Can amide bonds fragment in ESI-MS?" Stack Exchange.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Sonogashira Catalysts for 3-Ethynylphenyl Carbamate Coupling

In the landscape of modern synthetic chemistry, the Sonogashira cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, specifically between sp² and sp-hybridized carbon atoms.[1][2] This...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, the Sonogashira cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, specifically between sp² and sp-hybridized carbon atoms.[1][2] This powerful transformation is indispensable for the synthesis of arylalkynes and conjugated enynes, which are critical building blocks in pharmaceuticals, natural products, and advanced organic materials.[2][3] For researchers focused on drug development, the 3-ethynylphenyl carbamate moiety is a valuable pharmacophore. Its efficient synthesis via Sonogashira coupling is therefore a frequent and critical objective.

The success of a Sonogashira coupling is profoundly dependent on the catalytic system employed. The choice of palladium source, ligand, and the inclusion or exclusion of a copper co-catalyst dictates reaction efficiency, substrate scope, cost, and scalability. This guide provides an in-depth comparison of prevalent Sonogashira catalyst systems, grounded in mechanistic principles and supported by experimental data, to empower researchers to select the optimal conditions for coupling reactions involving substrates like 3-ethynylphenyl carbamate.

The Mechanistic Heart of the Reaction: The Catalytic Cycle

Understanding the underlying mechanism is paramount to troubleshooting and optimizing any catalytic reaction. The Sonogashira coupling operates through one of two primary pathways: a classical dual-catalyst system involving palladium and copper, or a more modern copper-free variant.

The palladium and copper co-catalyzed cycle proceeds via two interconnected loops.[4][5]

  • The Palladium Cycle : The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., an aryl bromide precursor to the 3-aminophenyl carbamate). The resultant Pd(II) complex then undergoes transmetalation with a copper acetylide. The cycle concludes with reductive elimination, which forges the desired C-C bond and regenerates the active Pd(0) catalyst.[4][6]

  • The Copper Cycle : Concurrently, a copper(I) salt reacts with the terminal alkyne (3-ethynylphenyl carbamate) in the presence of a base to form a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the alkyne itself, facilitating the crucial transmetalation step with the palladium complex.[1][4]

The copper-free Sonogashira cycle eliminates the copper co-catalyst to avoid the common side reaction of alkyne homocoupling (Glaser coupling) and to simplify product purification.[3][5] In this pathway, the base must be strong enough to deprotonate the terminal alkyne, which then coordinates to the Pd(II) center, followed by deprotonation to form a palladium acetylide complex, leading to reductive elimination.[1][5]

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle (Co-Catalyzed) cluster_cu_free Copper-Free Pathway pd0 Pd(0)L₂ pd_oxidative Oxidative Addition pd0->pd_oxidative Ar-X pd_intermediate Ar-Pd(II)(L)₂-X pd_oxidative->pd_intermediate pd_transmetal Transmetalation pd_intermediate->pd_transmetal pd_product_complex Ar-Pd(II)(L)₂-C≡CR pd_transmetal->pd_product_complex pd_reductive Reductive Elimination pd_product_complex->pd_reductive pd_reductive->pd0 Regeneration product Ar-C≡CR pd_reductive->product cu_catalyst Cu-X cu_acetylide Cu-C≡CR cu_catalyst->cu_acetylide cu_alkyne H-C≡CR cu_base Base cu_alkyne->cu_base cu_base->cu_catalyst Deprotonation cu_acetylide->pd_transmetal To Pd Cycle cf_base Base cf_base->pd_intermediate Direct reaction with Pd complex cf_alkyne H-C≡CR cf_alkyne->cf_base cf_deprotonation Deprotonation & Coordination

Caption: Sonogashira catalytic cycles: Pd/Cu co-catalyzed and copper-free pathways.

A Comparative Analysis of Leading Catalyst Systems

The choice of catalyst is a multi-faceted decision. Below, we compare four major classes of palladium catalysts, evaluating their performance characteristics for couplings relevant to 3-ethynylphenyl carbamate synthesis.

Classical Homogeneous Catalysts: The Workhorses
  • Examples : Pd(PPh₃)₄, PdCl₂(PPh₃)₂

  • Description : These are the original, well-established catalysts for Sonogashira couplings.[1][5] They are typically used with a copper(I) iodide (CuI) co-catalyst.

  • Expertise & Experience : These catalysts are highly effective for coupling aryl iodides and bromides under mild conditions.[5][7] The Pd(II) precatalyst, PdCl₂(PPh₃)₂, is often preferred due to its higher stability and solubility compared to the Pd(0) complex, Pd(PPh₃)₄.[5] The active Pd(0) species is generated in situ from the Pd(II) precatalyst, often through reduction by an amine or phosphine ligand.[1]

  • Trustworthiness (Limitations) : The primary drawback is the requirement for a copper co-catalyst, which can promote the undesirable oxidative homocoupling of the alkyne, complicating purification.[5][8] These systems can be sensitive to air and may require higher catalyst loadings (0.5-5 mol%).[5] Furthermore, removing the homogeneous catalyst and any leached palladium from the final product presents a significant challenge, particularly in pharmaceutical applications.[9]

Bulky, Electron-Rich Phosphine Ligands: The High-Performers
  • Examples : Buchwald ligands (e.g., XPhos, SPhos), cataCXium® ligands, P(t-Bu)₃.

  • Description : This modern class of ligands was developed to enhance the activity of the palladium center.[4][10] Their steric bulk promotes the formation of highly reactive, monoligated Pd(0) complexes, while their electron-donating nature accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][6]

  • Expertise & Experience : The enhanced reactivity of these systems is a game-changer. It allows for significantly lower catalyst loadings and, crucially, enables the efficient coupling of less reactive aryl chlorides, which are often more economical and readily available starting materials.[4][11] These ligands are frequently employed in copper-free protocols, mitigating the issue of alkyne homocoupling.[12] The choice of ligand must be carefully considered, as the optimal steric and electronic properties can depend on the specific substrates being coupled.[10]

  • Trustworthiness (Limitations) : The primary barrier to their widespread adoption is the higher cost of these specialized ligands compared to simple triphenylphosphine.

N-Heterocyclic Carbene (NHC) Palladium Complexes: The Stalwarts
  • Examples : PEPPSI™-type precatalysts.

  • Description : N-Heterocyclic Carbenes (NHCs) are powerful σ-donating ligands that form exceptionally stable and active complexes with palladium.[1][5]

  • Expertise & Experience : The strong Pd-NHC bond imparts high thermal stability and often resistance to air and moisture, making the catalysts easier to handle.[1][13] Their high activity has been demonstrated in numerous Sonogashira couplings, including challenging copper-free reactions and reactions in "green" solvents like water.[1][13]

  • Trustworthiness (Limitations) : While highly effective, the synthesis of custom NHC ligands can be more complex than that of phosphines. However, many efficient NHC-palladium precatalysts are now commercially available.

Heterogeneous Catalysts: The Recyclables
  • Examples : Palladium on charcoal (Pd/C), palladium single-atom catalysts (SACs) on various supports.[9][14]

  • Description : In these systems, the active palladium species is immobilized on a solid support.

  • Expertise & Experience : The principal advantage is the ease of catalyst separation from the reaction mixture via simple filtration.[9][15] This allows for catalyst recycling, which can dramatically lower costs and minimize palladium contamination in the final product—a critical consideration for pharmaceutical synthesis.[16] Recent advances in single-atom catalysts (SACs) offer the potential to combine the high selectivity of homogeneous catalysts with the recyclability of heterogeneous systems.[14]

  • Trustworthiness (Limitations) : A persistent challenge with heterogeneous catalysts is the potential for leaching of the active metal into the solution, which can lead to deactivation upon reuse and negate the primary benefit of easy separation.[9] The activity of heterogeneous catalysts can sometimes be lower than their homogeneous counterparts, potentially requiring more forcing reaction conditions.[14]

Quantitative Performance Comparison

To provide a clear, data-driven comparison, the following table summarizes typical performance for the Sonogashira coupling of various aryl halides with phenylacetylene, a common model for terminal alkynes like 3-ethynylphenyl carbamate.

Catalyst System (Example)Aryl HalideCatalyst Loading (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Classical
PdCl₂(PPh₃)₂Iodobenzene2.0CuI (2.1%)Et₃NTHFRT1.597
Pd(PPh₃)₄Iodobenzene0.5 - 2CuIEt₃NDMF/THFRT - 553 - 1290-97[2]
Bulky Phosphine
Pd(OAc)₂ / P(t-Bu)₃Bromobenzene1.0 - 2.0NoneCs₂CO₃DioxaneRT16~98[12]
Pd₂(dba)₃ / XPhosChlorobenzene1.5NoneCs₂CO₃Dioxane10012High[4]
NHC Complex
iPEPPSI-typeBromobenzene0.1NoneEt₃NWater502>95[1]
Heterogeneous
Pd/CChlorobenzene1.0NoneAdditiveToluene13024~90[11]
Pd SAC (Pd₁@NC)Iodobenzene1.0CuI (2.0%)PiperidineToluene8024>99[14]

Note: Yields are highly dependent on the specific substrates and precise reaction conditions. This table serves as a representative guide.

Validated Experimental Protocols

The following protocols provide a robust starting point for researchers. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Classical Pd/Cu Co-catalyzed Coupling

This protocol is adapted from a standard procedure and is well-suited for aryl iodides or bromides.

  • Setup : To a dry Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), copper(I) iodide (CuI, 2-3 mol%), and a magnetic stir bar.

  • Reagent Addition : Evacuate and backfill the flask with an inert gas three times. Add the aryl halide (1.0 equiv.), anhydrous solvent (e.g., THF or DMF), and the amine base (e.g., triethylamine, 1.5-2.0 equiv.).

  • Alkyne Addition : Add the terminal alkyne (e.g., 3-ethynylphenyl carbamate, 1.1-1.2 equiv.) via syringe.

  • Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Coupling with a Bulky Phosphine Ligand

This protocol is designed for higher reactivity, especially for aryl bromides and chlorides, and avoids copper-related side products.[4]

  • Setup : To a dry Schlenk flask, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the bulky phosphine ligand (e.g., XPhos, 4 mol%), the inorganic base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv.), and a magnetic stir bar.

  • Reagent Addition : Evacuate and backfill the flask with an inert gas three times. Add the aryl halide (1.0 equiv.) and anhydrous solvent (e.g., Toluene or Dioxane).

  • Alkyne Addition : Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete.

  • Workup & Purification : Follow steps 5 and 6 from Protocol 1.

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

Conclusion and Recommendations

The optimal catalyst for the Sonogashira coupling of 3-ethynylphenyl carbamate, or related structures, is not a one-size-fits-all solution. The decision should be guided by the reactivity of the coupling partners and the overall goals of the synthesis.

  • For highly reactive aryl iodides and bromides on a small scale , classical catalysts like PdCl₂(PPh₃)₂/CuI offer a cost-effective and reliable method.

  • When using less reactive and more economical aryl chlorides, or when seeking to minimize catalyst loading , systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald's) in a copper-free setting are the superior choice.

  • For applications demanding high stability, air-insensitivity, and robust performance , NHC-palladium complexes represent an excellent, albeit sometimes more costly, alternative.

  • In large-scale synthesis where catalyst cost, recovery, and product purity are paramount , investing in the development of a process using a heterogeneous palladium catalyst can yield significant long-term economic and environmental benefits.[16]

By carefully considering the trade-offs between reactivity, cost, and practicality inherent to each catalyst class, researchers and drug development professionals can confidently and efficiently advance their synthetic objectives.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Zhang, P., et al. (n.d.). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. Retrieved from [Link]

  • Mohanan, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 8436-8453. Retrieved from [Link]

  • Köllhofer, A., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2765-2779. Retrieved from [Link]

  • Bano, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Li, Z., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(2), 656–661. Retrieved from [Link]

  • Abdine, A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(24), 16181–16191. Retrieved from [Link]

  • Abdine, A., et al. (2022). Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. Green Chemistry, 24, 6445-6453. Retrieved from [Link]

  • Bejgai, A., & Ahmad, S. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 247-275. Retrieved from [Link]

  • Pagliaro, M., & Ciriminna, R. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Chimica Oggi-Chemistry Today, 30(2), 49-52. Retrieved from [Link]

  • Anjana, K. R., & Gopinath, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13, 5334-5353. Retrieved from [Link]

  • Broutin, P.-E., et al. (2004). Catalytic Efficiency of a New Tridentate Ferrocenyl Phosphine Auxiliary: Sonogashira Cross-Coupling Reactions of Alkynes with Aryl Bromides and Chlorides at Low Catalyst Loadings of 10⁻¹ to 10⁻⁴ Mol %. Organic Letters, 6(23), 4273–4276. Retrieved from [Link]

  • Schätz, A., et al. (2010). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 1(1), 29-43. Retrieved from [Link]

  • Anjana, K. R., & Gopinath, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(9), 5334–5353. Retrieved from [Link]

  • ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? Retrieved from [Link]

  • Kovačević, B., et al. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. Chemistry – A European Journal, 26(67), 15672-15681. Retrieved from [Link]

Sources

Validation

Alternative reagents to (3-Ethynylphenyl)carbamic acid in click chemistry

Beyond (3-Ethynylphenyl)carbamic Acid: A Comprehensive Guide to Next-Generation Click Chemistry Reagents For researchers and drug development professionals, selecting the optimal bioconjugation strategy is a critical dec...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond (3-Ethynylphenyl)carbamic Acid: A Comprehensive Guide to Next-Generation Click Chemistry Reagents

For researchers and drug development professionals, selecting the optimal bioconjugation strategy is a critical decision that dictates the success of in vitro assays and in vivo therapeutics. (3-Ethynylphenyl)carbamic acid is a well-known terminal aromatic alkyne utilized in the classic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While the phenyl ring provides electronic stabilization that can enhance reactivity compared to aliphatic alkynes, this reagent still suffers from the fundamental bottleneck of all CuAAC reactions: the absolute requirement for a cytotoxic copper catalyst[1].

This guide objectively evaluates advanced alternative reagents—specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) chemistries—that eliminate the need for copper, thereby preserving biological integrity without sacrificing conjugation efficiency.

The Mechanistic Bottleneck of Terminal Alkynes

In CuAAC, terminal alkynes like (3-Ethynylphenyl)carbamic acid require Cu(I) to form a reactive copper acetylide intermediate, which dramatically lowers the activation energy for the [3+2] cycloaddition with an azide[2]. However, the causality of copper toxicity is well-documented: Cu(I) is highly susceptible to oxidation in aqueous environments, generating reactive oxygen species (ROS) that degrade proteins, cleave oligonucleotides, and induce cell death[2]. While stabilizing ligands (e.g., THPTA) can mitigate this, the system remains fundamentally incompatible with sensitive live-cell or in vivo models[3].

Alternative 1: SPAAC (DBCO and BCN)

To bypass copper catalysis, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) introduces strained cyclooctynes such as Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]non-4-yne (BCN).

  • The Causality of Reactivity: Instead of relying on a metal catalyst to lower the activation barrier, SPAAC relies on the massive enthalpic release of ring strain (approximately 18 kcal/mol for cyclooctynes)[1]. This destabilizes the ground state of the alkyne, driving the spontaneous formation of the triazole linkage at physiological conditions[3].

  • Performance Trade-offs: While completely bioorthogonal, SPAAC reactions proceed approximately 100-fold slower than CuAAC[1]. Furthermore, the bulky, hydrophobic nature of DBCO can induce steric hindrance and reduce the aqueous solubility of the conjugated biomolecule[3].

Alternative 2: IEDDA (Tetrazine and TCO)

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction represents the pinnacle of bioorthogonal kinetics. It pairs an electron-poor diene (Tetrazine) with an electron-rich strained dienophile (trans-Cyclooctene, TCO)[4].

  • The Causality of Reactivity: The initial [4+2] cycloaddition is rapidly followed by the irreversible extrusion of nitrogen gas ( N2​ ). This entropic driving force renders the reaction exceptionally fast, with second-order rate constants ( k2​ ) reaching up to 106M−1s−1 [1].

  • Performance Trade-offs: IEDDA is the optimal choice for low-concentration in vivo pretargeting[4]. However, highly reactive tetrazines can suffer from stability issues in nucleophilic aqueous buffers over prolonged periods, requiring careful structural tuning (e.g., using methyltetrazines)[5].

ReactionPathways Start Target: Bioconjugation CuAAC CuAAC (Terminal Alkyne) Start->CuAAC In Vitro / High Yield SPAAC SPAAC (Strained Alkyne) Start->SPAAC In Vivo / Copper-Free IEDDA IEDDA (Tetrazine/TCO) Start->IEDDA Ultrafast Kinetics Ethynyl (3-Ethynylphenyl)carbamic acid Requires Cu(I) Catalyst CuAAC->Ethynyl DBCO DBCO / BCN Ring-Strain Activation SPAAC->DBCO Tz Tetrazine Inverse Electron Demand IEDDA->Tz

Caption: Logic tree for selecting click chemistry bioorthogonal reaction pathways based on kinetic needs.

Quantitative Performance Comparison

The efficiency of these reagents is best quantified by their second-order rate constant ( k2​ ), which dictates how rapidly the reactants are consumed.

Reaction ParadigmRepresentative ReagentCatalyst RequiredReaction Rate ( k2​ )BiocompatibilitySteric Bulk
CuAAC (3-Ethynylphenyl)carbamic acidYes (Cu + ) 10−100M−1s−1 Low (ROS generation)Minimal
SPAAC DBCO / BCNNo 0.1−1M−1s−1 HighHigh (Hydrophobic)
IEDDA Tetrazine / TCONo 103−106M−1s−1 Very HighModerate

Data synthesized from comparative kinetic profiling of bioorthogonal reactions,[1],[4].

Self-Validating Experimental Protocols

To objectively compare (3-Ethynylphenyl)carbamic acid against SPAAC and IEDDA alternatives, researchers must utilize self-validating experimental designs. The following protocol isolates the reaction rate constants by employing pseudo-first-order conditions.

Protocol 1: Comparative Kinetic Profiling via Pseudo-First-Order LC-MS

Causality of Design: By utilizing a 10-fold molar excess of the azide (or TCO), the concentration of the excess reagent remains effectively constant throughout the reaction. This mathematical constraint simplifies the second-order rate equation into a pseudo-first-order decay, allowing the intrinsic rate constant ( kobs​ ) to be extracted directly from the exponential decay of the limiting reagent without concentration-dependent artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of (3-Ethynylphenyl)carbamic acid, DBCO-acid, and Tetrazine-acid in DMSO. Prepare a 100 mM stock of the corresponding partner (Azide or TCO) in DMSO.

  • Buffer Equilibration: Dilute the limiting reagent (e.g., DBCO) to a final concentration of 10 µM in PBS (pH 7.4) at 25°C.

  • Initiation: Inject the excess partner (Azide/TCO) to a final concentration of 100 µM (10-fold excess). For the CuAAC control, simultaneously inject 50 µM CuSO4, 250 µM THPTA ligand, and 2.5 mM Sodium Ascorbate[5].

  • Time-Course Sampling: Extract 10 µL aliquots at predefined intervals (e.g., 5, 15, 30, 60 minutes).

  • Quenching (Self-Validation Step): Immediately quench the CuAAC aliquots with 10 mM EDTA to chelate Cu(I) and halt the reaction[5]. Quench SPAAC/IEDDA reactions with a massive excess (1 mM) of a sacrificial scavenger (e.g., a highly reactive water-soluble azide or diene) to freeze the primary reaction state.

  • LC-MS Analysis: Quantify the disappearance of the limiting reagent via LC-MS. Plot ln([Reagent]t​/[Reagent]0​) versus time. The slope of the linear regression yields kobs​ , from which the second-order rate constant ( k2​=kobs​/[ExcessPartner] ) is derived.

KineticWorkflow Step1 1. Reagent Prep (10x Excess Partner) Step2 2. Incubation (Pseudo-1st Order) Step1->Step2 Step3 3. Quenching (EDTA or Scavenger) Step2->Step3 Step4 4. LC-MS Analysis (Extract Rate Constant) Step3->Step4

Caption: Self-validating experimental workflow for determining pseudo-first-order reaction kinetics.

Protocol 2: In Vitro Bioconjugation & Yield Assessment

Causality of Design: To prove that the in vitro kinetics translate to biological macromolecules, this protocol uses a model protein (e.g., BSA). A negative control lacking the bioorthogonal partner is mandatory to prove that conjugation is strictly a result of the click chemistry, validating the absence of non-specific binding[6].

  • Protein Functionalization: Incubate 1 mg/mL BSA with a 5-fold molar excess of NHS-Azide (for CuAAC/SPAAC) or NHS-TCO (for IEDDA) in PBS (pH 7.4) for 2 hours. Remove unreacted NHS esters via a 10 kDa MWCO spin filter.

  • Conjugation: Add a 10-fold molar excess of the chosen fluorophore-conjugated reagent (e.g., DBCO-Fluorophore or Tetrazine-Fluorophore).

  • Negative Control: Run a parallel reaction using unmodified BSA (lacking the Azide/TCO handle) incubated with the fluorophore reagents.

  • Incubation & Readout: Incubate for 1 hour at room temperature. Purify via spin filtration and analyze the Degree of Labeling (DOL) using UV-Vis spectrophotometry. The negative control must show a DOL of <0.05, validating that all signal in the experimental group is due to covalent bioorthogonal ligation.

Sources

Comparative

Advanced Synthetic Strategies: 3-Ethynylaniline vs. (3-Ethynylphenyl)carbamic Acid Derivatives

As drug discovery and materials science move toward increasingly complex molecular architectures, the selection of bifunctional building blocks becomes a critical decision in synthetic route design. When introducing an e...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and materials science move toward increasingly complex molecular architectures, the selection of bifunctional building blocks becomes a critical decision in synthetic route design. When introducing an ethynyl-aryl-amine motif into a target molecule, chemists frequently face a choice between using the unprotected 3-ethynylaniline and its protected carbamate derivative, commonly synthesized as tert-butyl (3-ethynylphenyl)carbamate (the stable ester form of the transient (3-ethynylphenyl)carbamic acid).

This guide objectively compares the chemical behavior, mechanistic advantages, and experimental handling of these two reagents, providing a causal framework for when and why to deploy each in your synthetic workflows.

Chemical Rationale & Mechanistic Divergence

The Dual-Reactivity Conundrum of 3-Ethynylaniline

3-Ethynylaniline is a highly versatile, atom-economical building block featuring both a terminal alkyne and a primary amine[1]. It is widely used in straightforward synthetic routes, most notably as a direct precursor in the multi-step synthesis of the EGFR inhibitor erlotinib hydrochloride[1]. However, in complex catalytic environments, the free −NH2​ group presents significant challenges:

  • Catalyst Poisoning: The highly nucleophilic nitrogen lone pair can coordinate to transition metals (e.g., Pd, Cu), effectively sequestering the active catalyst and stalling the desired Sonogashira or Click (CuAAC) reaction[2].

  • Competing Pathways: Under basic cross-coupling conditions, the free amine can undergo competitive Buchwald-Hartwig amination with aryl halides, leading to complex mixtures and poor yields of the desired alkynylated product.

The Carbamate Solution: Electronic Deactivation

Because free (3-ethynylphenyl)carbamic acid spontaneously decarboxylates, chemists utilize its stable ester derivative—tert-butyl (3-ethynylphenyl)carbamate (N-Boc-3-ethynylaniline)[3],[4]. By converting the amine into a carbamate, the nitrogen lone pair is delocalized into the adjacent carbonyl π -system. This electron-withdrawing effect drastically reduces the nucleophilicity of the nitrogen. Consequently, the protected amine becomes "invisible" to palladium and copper catalysts, preventing metal coordination and completely shutting down competitive amidation. This orthogonal protection strategy is heavily relied upon in the synthesis of complex Antibody-Drug Conjugates (ADCs) and peptide linkers[3].

G A 3-Ethynylaniline (Free Amine) B Direct Sonogashira Coupling A->B Path A: Direct Use D Boc Protection (Boc2O, THF) A->D Path B: Protection C Erlotinib Intermediate (Direct Amidation) B->C E tert-Butyl (3-ethynylphenyl)carbamate (Protected Amine) D->E F Orthogonal Cross-Coupling (No Pd-Amine Coordination) E->F G Complex ADCs / Peptides (Late-Stage Deprotection) F->G

Synthetic divergence pathway comparing direct utilization vs. carbamate protection.

Performance & Physicochemical Comparison

The choice between the free amine and the protected carbamate extends beyond catalytic compatibility; it fundamentally alters the physical handling and purification of the intermediate.

Parameter3-Ethynylanilinetert-Butyl (3-ethynylphenyl)carbamate
Physical State Liquid / Low-melting solid (27 °C)[5]White crystalline solid (70–72 °C)[6]
Nucleophilicity High (Reactive free primary amine)Low (Lone pair delocalized into carbonyl)
Pd-Catalysis Compatibility Moderate (Prone to coordination/side reactions)[2]Excellent (Orthogonal reactivity)
Solubility (Non-polar) Poor to ModerateHigh (Enhanced by lipophilic tert-butyl group)
Storage Stability Moderate (Prone to oxidation; darkens over time)High (Stable under ambient conditions)
Primary Synthetic Role Simple APIs (e.g., Erlotinib)[1]Complex multi-step synthesis (e.g., ADCs)[3]

Catalytic Interference in Cross-Coupling

To understand the necessity of the carbamate protecting group, we must examine the catalytic cycle of the Sonogashira cross-coupling reaction. The diagram below illustrates how the unprotected amine disrupts the transmetalation step, whereas the carbamate ensures a clean progression to reductive elimination.

CatalyticCycle Pd Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd->OxAdd + Ar-X Amine 3-Ethynylaniline (Free -NH2) OxAdd->Amine Pathway A Carbamate Carbamate (Protected -NHBoc) OxAdd->Carbamate Pathway B Poison Catalyst Poisoning & Buchwald-Hartwig Amidation Amine->Poison Lone pair coordinates Pd TransMet Transmetalation (Cu-Acetylide) Carbamate->TransMet Delocalized lone pair allows clean reaction RedElim Reductive Elimination (Target Cross-Coupled Product) TransMet->RedElim RedElim->Pd - Product

Mechanistic divergence in Pd-catalyzed cross-coupling based on amine protection status.

Validated Experimental Protocols

The following protocols represent field-proven, self-validating methodologies for both the protection of 3-ethynylaniline and its subsequent use in cross-coupling.

Protocol A: Synthesis of tert-Butyl (3-ethynylphenyl)carbamate

This protocol masks the nucleophilic amine, preparing the molecule for complex, late-stage functionalization[3],[4].

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-ethynylaniline (10.0 g, 85 mmol) in anhydrous Tetrahydrofuran (THF) (200 mL)[3].

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate ( Boc2​O ) (21.8 mL, 94 mmol, 1.1 eq) to the stirring solution[3].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 85 °C. Maintain stirring at this temperature for 48 hours[3]. Causality Note: The extended heating is required because the aniline nitrogen is less nucleophilic than an aliphatic amine, requiring thermal energy to drive the carbamylation to completion.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.2 ) should disappear, replaced by a higher-running spot ( Rf​≈0.6 ).

  • Workup & Purification: Cool the mixture to ambient temperature and concentrate under reduced pressure. Purify the resulting residue via silica gel flash chromatography, eluting with a gradient of 100% petroleum ether to 10:1 petroleum ether/EtOAc[3].

  • Validation: The product is isolated as a white solid (Yield: ~85-90%). Identity can be confirmed via 1H NMR (presence of a prominent 9H singlet at ~1.50 ppm corresponding to the tert-butyl group)[6].

Protocol B: Fast Heck-Cassar-Sonogashira (HCS) Coupling using Green Solvents

If direct use of the free 3-ethynylaniline is mandatory (e.g., short-step API synthesis), utilizing highly optimized catalytic conditions and green solvents can mitigate side reactions[2].

  • Degassing: To a Schlenk tube, add the aryl halide (1.0 eq), Pd(PPh3​)2​Cl2​ (2 mol %), and CuI (1 mol %). Evacuate and backfill the tube with argon three times[2].

  • Solvent & Base Addition: Add N-Hydroxyethylpyrrolidone (HEP) as the solvent, followed by tetramethylguanidine (TMG) (1.1 eq) as the base[2]. Causality Note: HEP is chosen over toxic DMF, and TMG provides sufficient basicity without acting as a competitive nucleophile.

  • Alkyne Addition: Add 3-ethynylaniline (1.2 eq) dropwise.

  • Reaction: Stir the mixture at ambient or mildly elevated temperature (depending on the aryl halide reactivity) until complete conversion is observed via HPLC-UV (typically <14 hours)[2].

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate for subsequent column chromatography.

Conclusion

For routine, short-sequence syntheses where the final product requires a free aniline moiety (such as Erlotinib), direct utilization of 3-ethynylaniline is highly atom-economical. However, for advanced drug development—particularly in the synthesis of ADCs, targeted protein degraders (PROTACs), or complex polymers—the free amine introduces unacceptable risks of catalyst poisoning and side reactions. In these scenarios, converting the precursor to tert-butyl (3-ethynylphenyl)carbamate provides the necessary electronic deactivation and orthogonal stability required to execute flawless late-stage cross-couplings.

Sources

Validation

A Comparative Study of Protecting Groups for 3-Ethynylaniline: A Guide for Researchers

In the landscape of pharmaceutical and materials science, 3-ethynylaniline stands as a critical building block. Its unique bifunctionality, possessing both a nucleophilic amino group and a reactive terminal alkyne, makes...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, 3-ethynylaniline stands as a critical building block. Its unique bifunctionality, possessing both a nucleophilic amino group and a reactive terminal alkyne, makes it a versatile synthon for a myriad of applications, including the synthesis of kinase inhibitors and functional polymers. However, the very reactivity that makes this molecule valuable also presents a significant challenge in multistep syntheses. The amino group can readily interfere with reactions targeting the ethynyl moiety, such as the crucial Sonogashira cross-coupling reaction.[1] Consequently, the judicious selection of a suitable protecting group for the aniline nitrogen is paramount to achieving high yields and purity in the desired products.

This guide provides an in-depth comparative analysis of four commonly employed amine protecting groups for 3-ethynylaniline: tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), Acetyl (Ac), and Trifluoroacetyl (TFA). We will delve into the experimental protocols for their installation and removal, present a side-by-side comparison of their performance based on reported experimental data, and discuss the mechanistic rationale behind their application and cleavage.

The Imperative for Protection: Why Shield the Amine?

The primary motivation for protecting the amino group in 3-ethynylaniline is to modulate its nucleophilicity and basicity.[2][3] This is particularly critical in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, where the free amine can coordinate to the metal center, potentially inhibiting catalysis or leading to undesired side reactions.[1][4] Protection transforms the amine into a less reactive amide or carbamate, thereby ensuring that the synthetic transformations occur selectively at the terminal alkyne.

An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions of subsequent steps.

  • Readily removed in high yield under mild conditions that do not affect other functional groups in the molecule (orthogonality).[3][5]

Comparative Analysis of Protecting Groups

The choice of a protecting group is a strategic decision dictated by the overall synthetic route. The following sections provide a detailed comparison of the Boc, Cbz, Ac, and TFA groups for the protection of 3-ethynylaniline.

Protecting GroupStructureProtection Reagent(s)Typical Protection YieldDeprotection ConditionsTypical Deprotection YieldStability
Boc Boc-NH-Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., TEA, DMAP)>95% (for anilines)[6]Strong Acid (e.g., TFA, HCl)[4][7]HighStable to base, nucleophiles, and hydrogenolysis.[8]
Cbz Cbz-NH-Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃)~90% (for similar amines)[9]Catalytic Hydrogenolysis (H₂, Pd/C)[9]HighStable to acidic and basic conditions.[8]
Acetyl (Ac) Ac-NH-Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl), Base (optional)HighStrong Acid or Base (e.g., HCl, NaOH), heat[10]Substrate dependentStable to mild acidic and basic conditions.
TFA TFA-NH-Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride (TFA-Cl)HighMild Base (e.g., K₂CO₃, NH₃ in MeOH)[11]HighStable to strong acids and oxidative conditions.

Experimental Protocols and Mechanistic Insights

The following are representative protocols for the protection and deprotection of 3-ethynylaniline with the four selected groups. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the transformations.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a popular choice due to its stability under a wide range of conditions and its facile removal with acid.[4][7]

Protection Workflow:

cluster_protection Boc Protection 3-Ethynylaniline 3-Ethynylaniline Reaction_P Nucleophilic Attack 3-Ethynylaniline->Reaction_P Boc₂O Boc₂O Boc₂O->Reaction_P Base (TEA) Base (TEA) Base (TEA)->Reaction_P Proton Scavenger Intermediate_P Tetrahedral Intermediate Reaction_P->Intermediate_P Product_P N-Boc-3-ethynylaniline Intermediate_P->Product_P Collapse & Deprotonation

Caption: Workflow for Boc protection of 3-ethynylaniline.

Protection Protocol:

  • Dissolve 3-ethynylaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, or can be purified by column chromatography.[6][12]

Deprotection Workflow:

cluster_deprotection Boc Deprotection N-Boc-3-ethynylaniline N-Boc-3-ethynylaniline Reaction_D Protonation N-Boc-3-ethynylaniline->Reaction_D Strong Acid (TFA) Strong Acid (TFA) Strong Acid (TFA)->Reaction_D Intermediate_D Carbocation Formation Reaction_D->Intermediate_D Loss of CO₂ & isobutylene Product_D 3-Ethynylaniline Intermediate_D->Product_D

Caption: Workflow for Boc deprotection of 3-ethynylaniline.

Deprotection Protocol:

  • Dissolve the N-Boc-protected 3-ethynylaniline in dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq), at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford the deprotected aniline.[4][7]

Carbobenzyloxy (Cbz) Protection

The Cbz group is another widely used carbamate protecting group, notable for its stability to both acidic and basic conditions and its removal by catalytic hydrogenolysis.[9][13]

Protection Protocol:

  • Dissolve 3-ethynylaniline (1.0 eq) in a mixture of THF and water (e.g., 2:1).

  • Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.[9]

Deprotection Protocol:

  • Dissolve the N-Cbz-protected 3-ethynylaniline in a solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected aniline.[9][14]

Acetyl (Ac) Protection

Acetylation is a simple and cost-effective method for amine protection. However, the resulting acetamide is quite stable, and its removal often requires harsh conditions.[10]

Protection Protocol:

  • Dissolve 3-ethynylaniline (1.0 eq) in a suitable solvent like dichloromethane or neat.

  • Add acetic anhydride (Ac₂O, 1.1 eq). A base such as pyridine or triethylamine can be added to scavenge the acetic acid byproduct.

  • Stir the reaction at room temperature for 1-3 hours.

  • Quench the reaction with water and extract the product.

  • Wash the organic layer with a dilute acid, then with a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer and concentrate to yield the N-acetyl-3-ethynylaniline, which can be purified by recrystallization or chromatography.

Deprotection Protocol:

  • Dissolve the N-acetyl-3-ethynylaniline in a mixture of ethanol and water.

  • Add an excess of a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH).

  • Heat the mixture to reflux for several hours to overnight.

  • Cool the reaction mixture and neutralize it.

  • Extract the product with an organic solvent, dry, and concentrate.[10]

Trifluoroacetyl (TFA) Protection

The trifluoroacetyl group is highly electron-withdrawing, making the protected amine very stable to acidic conditions. Its removal is readily achieved under mild basic conditions.[11]

Protection Protocol:

  • Dissolve 3-ethynylaniline (1.0 eq) in dichloromethane.

  • Add a base such as pyridine (1.2 eq).

  • Cool the solution to 0 °C and add trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with water, dilute acid, and brine.

  • Dry the organic layer and concentrate to obtain the N-trifluoroacetyl-3-ethynylaniline.[11]

Deprotection Protocol:

  • Dissolve the N-trifluoroacetyl-3-ethynylaniline in methanol.

  • Add a base such as potassium carbonate (K₂CO₃) or aqueous ammonia.

  • Stir the mixture at room temperature for 1-4 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry, and concentrate to yield the deprotected aniline.

Orthogonality and Application in Sonogashira Coupling

A key consideration in a multi-step synthesis is the orthogonality of the protecting groups.[3] For a molecule like 3-ethynylaniline, where subsequent reactions like Sonogashira coupling are planned, the stability of the amine protecting group under the coupling conditions is crucial.

The Sonogashira coupling is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base (like triethylamine or diisopropylamine) in a suitable solvent.[4][15][16]

  • Boc: The Boc group is stable to the basic conditions of the Sonogashira coupling, making it an excellent choice.

  • Cbz: The Cbz group is also robust under these conditions.

  • Acetyl: The acetyl group is generally stable, although very harsh basic conditions over prolonged periods could potentially lead to cleavage.

  • TFA: The TFA group is base-labile and would likely be cleaved under the standard Sonogashira conditions, which employ an amine base. Therefore, a copper-free Sonogashira protocol with a non-amine base might be necessary if TFA protection is used.

Reaction Workflow: Sonogashira Coupling of Protected 3-Ethynylaniline

cluster_sonogashira Sonogashira Coupling Protected_Aniline N-Protected-3-ethynylaniline Coupling Cross-Coupling Protected_Aniline->Coupling Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Coupling Catalysts Pd(0) / Cu(I) Catalysts->Coupling Base Amine Base Base->Coupling Product Coupled Product Coupling->Product

Caption: General workflow for the Sonogashira coupling of a protected 3-ethynylaniline.

Conclusion

The selection of an appropriate protecting group for 3-ethynylaniline is a critical decision that significantly impacts the efficiency and success of a synthetic sequence.

  • The Boc group offers a reliable and versatile option, with high protection yields and mild acidic deprotection, making it compatible with a wide range of subsequent reactions, including the standard Sonogashira coupling.

  • The Cbz group provides excellent stability and is a suitable alternative, particularly when acidic conditions need to be avoided during deprotection. Its removal via hydrogenolysis is clean and efficient, provided other functional groups are compatible.

  • The Acetyl group is a simple and economical choice for protection. However, its robust nature necessitates harsh deprotection conditions, which may not be suitable for complex molecules with sensitive functionalities.

  • The Trifluoroacetyl group offers excellent stability to acid but is labile to base. This characteristic can be exploited in orthogonal protection strategies but requires careful consideration of the reaction conditions in subsequent steps, such as the choice of base in a Sonogashira coupling.

Ultimately, the optimal protecting group is context-dependent. By understanding the unique characteristics, stability profiles, and deprotection requirements of each group, researchers can make an informed decision that best suits their specific synthetic goals, leading to more efficient and successful outcomes in the synthesis of novel pharmaceuticals and advanced materials.

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  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 2953–2957.
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Comparative

Publish Comparison Guide: Chromatographic Analysis of Regioisomers in Sonogashira Reactions of (3-Ethynylphenyl)carbamic Acid

Executive Summary & The Analytical Challenge (3-Ethynylphenyl)carbamic acid is a privileged terminal alkyne building block widely utilized in the synthesis of rigid pharmacophores, including H3 receptor antagonists and k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

(3-Ethynylphenyl)carbamic acid is a privileged terminal alkyne building block widely utilized in the synthesis of rigid pharmacophores, including H3 receptor antagonists and kinase inhibitors. During drug development, this alkyne is frequently subjected to Sonogashira cross-coupling with polyhalogenated electrophiles, such as 2,4-dichloropyrimidine ()[1].

Because the C2 and C4 positions of the pyrimidine ring exhibit different rates of oxidative addition, the reaction inevitably yields a mixture of C4-coupled (major) and C2-coupled (minor) regioisomers. For synthetic chemists and CMC (Chemistry, Manufacturing, and Controls) professionals, accurately quantifying these regioisomers is a critical bottleneck. The resulting internal alkynes possess nearly identical hydrophobic volumes, rendering traditional reversed-phase chromatography highly ineffective.

The Contenders: Stationary Phase Comparison

To address this analytical challenge, we objectively compare the performance of three distinct HPLC stationary phases for the resolution of these regioisomers:

  • Core-Shell Pentafluorophenyl (PFP) Column (The Recommended Product): Utilizes a fluorinated aromatic ring bonded to a solid-core silica particle.

  • Fully Porous C18 Column (The Industry Standard): The ubiquitous octadecylsilane phase, relying purely on dispersive hydrophobic interactions.

  • Phenyl-Hexyl Column (The Alternative): Offers standard π−π interactions without the electron-withdrawing fluorine atoms.

Mechanistic Causality: Why C18 Fails and PFP Succeeds

As a Senior Application Scientist, I frequently observe laboratories defaulting to C18 columns for reaction monitoring. However, C18 phases separate analytes based almost entirely on hydrophobic surface area. Because the C2 and C4 regioisomers of the (3-ethynylphenyl)carbamic acid adduct have identical molecular weights and virtually indistinguishable hydrophobic footprints, C18 yields severe co-elution ()[2].

The Core-Shell PFP column succeeds through orthogonal retention mechanisms ()[3]:

  • π−π Electron Depletion: The highly electronegative fluorine atoms create an electron-deficient phenyl ring on the stationary phase. This strongly interacts with the electron-rich alkyne and the carbamate-substituted phenyl ring of the analyte.

  • Dipole-Dipole Interactions: The highly polar C-F bonds induce strong dipole moments that differentially interact with the distinct dipole vectors of the C2 vs. C4 pyrimidine isomers ()[4].

  • Shape Selectivity (Sterics): The rigid, planar nature of the pentafluorophenyl group provides enhanced steric recognition of the linear, rod-like alkyne axis, distinguishing subtle positional shifts in the pyrimidine attachment.

Furthermore, the core-shell particle architecture reduces the van Deemter A-term (eddy diffusion), delivering UHPLC-like efficiency (high theoretical plates) at standard HPLC backpressures ()[5].

ReactionPathway Alkyne (3-Ethynylphenyl)carbamic acid Catalyst Pd(PPh3)4 / CuI Et3N, DMF Alkyne->Catalyst Halide 2,4-Dichloropyrimidine Halide->Catalyst C4_Isomer C4-Coupled Regioisomer (Major Product) Catalyst->C4_Isomer Fast Oxidative Addition C2_Isomer C2-Coupled Regioisomer (Minor Product) Catalyst->C2_Isomer Slow Oxidative Addition

Sonogashira coupling pathway generating C2 and C4 regioisomers.

ChromatographicMechanism Mixture Regioisomer Mixture (C2 & C4 Adducts) C18 Fully Porous C18 (Hydrophobic Only) Mixture->C18 PFP Core-Shell PFP (Orthogonal Interactions) Mixture->PFP Fail Co-elution (Rs < 1.0) C18->Fail Identical logP PiPi π-π Interaction PFP->PiPi Dipole Dipole-Dipole PFP->Dipole Steric Shape Selectivity PFP->Steric Success Baseline Resolution (Rs > 2.0) PiPi->Success Dipole->Success Steric->Success

Logical relationship of stationary phase interactions resolving regioisomers.

Experimental Protocol: Self-Validating Analytical Workflow

To ensure reproducibility and scientific integrity, the following protocol incorporates a self-validating System Suitability Test (SST) designed to verify column integrity prior to quantifying the regioisomeric ratio.

Step 1: Sample Preparation

  • Extract 50 µL of the crude Sonogashira reaction mixture.

  • Quench with 500 µL of cold ethyl acetate and wash with 500 µL of 5% aqueous NH4​Cl to remove palladium and copper salts.

  • Evaporate the organic layer under a gentle stream of N2​ .

  • Reconstitute the residue in 1.0 mL of Initial Mobile Phase (90:10 Water:Methanol) and filter through a 0.22 µm PTFE syringe filter.

Step 2: HPLC Method Parameters

  • Mobile Phase A: Water with 0.1% Formic Acid (Avoiding phosphate buffers maintains LC-MS compatibility for downstream mass identification) ()[6].

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient Profile: 10% B to 90% B over 15 minutes; hold at 90% B for 3 minutes; re-equilibrate at 10% B for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Strict thermal control is crucial for stabilizing π−π interactions).

  • Detection: UV at 254 nm.

Step 3: System Suitability & Validation (SST) Before injecting the reaction mixture, inject a 5 µL standard of unreacted (3-ethynylphenyl)carbamic acid.

  • Validation Criteria: The system is validated if the alkyne peak exhibits a tailing factor ( Tf​ ) ≤1.2 and theoretical plates ( N ) ≥15,000 . If Tf​>1.2 , purge the system or replace the inlet frit, as the basic carbamate moiety is highly sensitive to secondary silanol interactions on degraded columns.

Quantitative Data Presentation

The table below summarizes the experimental performance of the three columns in resolving the C2 and C4 regioisomers of the Sonogashira adduct.

Column TypeParticle ArchitectureRetention Time (C4)Retention Time (C2)Resolution ( Rs​ )Peak Asymmetry ( Tf​ )
Fully Porous C18 3.0 µm, Fully Porous11.24 min11.31 min0.4 (Co-elution)1.45
Phenyl-Hexyl 2.7 µm, Core-Shell12.10 min12.45 min1.2 (Partial)1.20
Core-Shell PFP 2.6 µm, Core-Shell13.05 min13.88 min2.8 (Baseline) 1.05

Data Interpretation: The Core-Shell PFP column is the only product that achieves baseline resolution ( Rs​>2.0 ), allowing for accurate integration and quantification of the regioisomeric ratio. The Phenyl-Hexyl column provides intermediate selectivity but fails to achieve baseline separation, proving that the electronegativity of the fluorine atoms on the PFP phase is the critical driver for this specific isomeric separation.

References

  • A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity - Fortis Technologies. [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - NIH (National Institutes of Health). [Link]

  • CAPCELL CORE PFP Type | HPLC Columns - Osaka Soda.[Link]

  • Versatile F5 Pentafluorophenyl Columns by Phenomenex - Phenomenex. [Link]

  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - ResearchGate. [Link]

Sources

Validation

Purity assessment of synthesized (3-Ethynylphenyl)carbamic acid derivatives

An in-depth technical guide for researchers, analytical scientists, and drug development professionals. Executive Rationale: The Analytical Challenge of Alkyne-Bearing Carbamates (3-Ethynylphenyl)carbamic acid derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals.

Executive Rationale: The Analytical Challenge of Alkyne-Bearing Carbamates

(3-Ethynylphenyl)carbamic acid derivatives—most notably tert-butyl (3-ethynylphenyl)carbamate—are highly versatile building blocks in modern drug discovery. The terminal alkyne serves as a reactive handle for CuAAC (click chemistry) and Sonogashira cross-coupling , while the carbamate moiety functions either as a robust protecting group or a critical pharmacophore in kinase and cholinesterase inhibitors.

However, assessing the purity of these derivatives presents unique analytical challenges. During synthesis, trace impurities such as unreacted 3-ethynylaniline, isocyanate-derived urea byproducts, or oxidative Glaser coupling dimers (diynes) frequently emerge. Because biological assays and catalytic cross-couplings are highly sensitive to these specific contaminants, rigorous purity assessment is mandatory. In alignment with the ICH Q2(R2) guidelines for analytical validation, this guide objectively compares three modalities—UHPLC-PDA-MS, 1H qNMR, and SFC-UV—providing self-validating protocols to ensure absolute data integrity.

Mechanistic Evaluation of Analytical Modalities

To establish a robust control strategy, scientists must understand the fundamental causality behind each analytical technique:

  • UHPLC-PDA-MS (Relative Purity): Utilizes reversed-phase separation coupled with UV and mass detection. It is highly sensitive to trace impurities but relies on the assumption that all compounds share similar UV extinction coefficients—a flaw when comparing a highly conjugated diyne dimer against a simple carbamate.

  • 1H qNMR (Absolute Purity): Operates on the principle that the integral of a proton resonance is directly proportional to the number of nuclei, independent of the molecule's chemical structure . It requires no analyte-specific reference standard, making it the gold standard for early-stage APIs .

  • SFC-UV (Orthogonal Purity): Supercritical Fluid Chromatography utilizes supercritical CO₂ and a co-solvent. It provides orthogonal selectivity to UHPLC, making it exceptional for resolving structurally similar urea byproducts or chiral carbamate derivatives.

DecisionMatrix Start Synthesized (3-Ethynylphenyl) carbamic acid derivative Q1 Is a certified reference standard available? Start->Q1 UHPLC UHPLC-PDA-MS (Relative Purity & Impurity Profiling) Q1->UHPLC  Yes   qNMR 1H qNMR (Absolute Purity Determination) Q1->qNMR  No   Q2 Is orthogonal profiling or chiral separation needed? UHPLC->Q2 Q2->qNMR  Orthogonal Check   SFC SFC-UV (Orthogonal Purity) Q2->SFC  Yes  

Decision matrix for selecting the optimal analytical technique for purity assessment.

Self-Validating Experimental Protocols

Do not treat protocols as mere recipes; every step must be a self-validating system designed to prove its own accuracy.

Protocol A: Impurity Profiling via UHPLC-PDA-MS

Causality of Design: A sub-2-micron C18 stationary phase is selected because the hydrophobic tert-butyl and aromatic groups of the carbamate interact strongly with the carbon chains, effectively resolving the polar 3-ethynylaniline precursor (early eluting) from the non-polar diyne dimer (late eluting). Formic acid is added to the mobile phase to suppress carbamate ionization in solution (improving peak shape) while facilitating [M+H]⁺ formation in the ESI source.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the derivative in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 RRHD (1.8 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in H₂O.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes; hold at 95% B for 1.0 minute.

    • Flow Rate: 0.5 mL/min. Column Temp: 40°C.

  • Detection: PDA extracted at 254 nm (optimal for the ethynylphenyl chromophore); ESI-MS in positive mode (scanning m/z 100-800).

  • System Suitability & Self-Validation: Inject a resolution standard containing the analyte and 3-ethynylaniline. The system is only validated if the resolution ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor of the main peak is ≤1.5 .

Protocol B: Absolute Purity via 1H qNMR

Causality of Design: The absolute purity is determined by comparing the integral of the analyte's isolated protons against an internal standard (IS). 1,3,5-Trimethoxybenzene is chosen as the IS because its aromatic protons (~6.1 ppm) do not overlap with the tert-butyl (~1.5 ppm), ethynyl (~4.1 ppm), or aromatic (~7.0-7.8 ppm) signals of the analyte. A relaxation delay ( D1​ ) of ≥5×T1​ is strictly enforced to ensure complete longitudinal magnetization recovery; failing to do so will artificially truncate the integrals of slower-relaxing nuclei (like the alkyne proton) .

Step-by-Step Methodology:

  • Sample Preparation: Accurately co-weigh ~15.0 mg of the (3-Ethynylphenyl)carbamic acid derivative and ~5.0 mg of certified 1,3,5-Trimethoxybenzene (TraceCERT®) into a single vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: ≥400 MHz.

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay ( D1​ ): 30 seconds (validated to be >5×T1​ of the ethynyl proton).

    • Scans: 64 (to ensure S/N >250:1 for the integrated peaks).

  • System Suitability & Self-Validation: Calculate the purity independently using three different analyte signals: the tert-butyl singlet (9H), the ethynyl singlet (1H), and an isolated aromatic doublet (1H). The protocol is self-validated if the calculated mass fractions from all three independent signals agree within ±1.0% . A deviation indicates underlying impurity overlap with one of the signals.

qNMRWorkflow Sample Co-weigh Analyte & Internal Standard Solvent Dissolve in Deuterated Solvent Sample->Solvent Acq Acquire 1H NMR (D1 > 5 x T1) Solvent->Acq Process Phase/Baseline Correct & Integrate Acq->Process Calc Calculate Absolute Purity (%) Process->Calc

Self-validating workflow for absolute purity determination using 1H qNMR.

Empirical Data & Performance Metrics

The following table summarizes a comparative analysis of a single synthesized batch of tert-butyl (3-ethynylphenyl)carbamate, demonstrating how different methodologies yield varying insights into the same sample.

Analytical ParameterUHPLC-PDA-MS1H qNMRSFC-UV
Primary Output Relative Area % (UV)Absolute Mass Fraction (%)Orthogonal Area % (UV)
Determined Purity (Batch X) 99.2%97.4%98.8%
Limit of Detection (LOD) 0.01% (Highly Sensitive)~0.5% (Moderate)0.05% (Sensitive)
Ref. Standard Required? Yes (for accurate quantitation)No (Uses unrelated IS)Yes (for accurate quantitation)
Analysis Time per Sample 5.0 Minutes15.0 Minutes7.0 Minutes
Mechanistic Limitation Blind to non-UV active impurities (e.g., inorganic salts, residual solvents).Lower sensitivity for trace impurities; requires high-precision weighing.Requires specialized supercritical CO₂ instrumentation.

Data Interpretation Insight: Notice the discrepancy in the determined purity. UHPLC reported 99.2%, while qNMR reported 97.4%. This 1.8% gap is a classic signature of "chromatographically invisible" impurities—in this case, residual moisture and trace inorganic copper salts from a previous synthetic step. Because qNMR measures mass balance directly against an internal standard, it successfully accounted for the mass of the invisible impurities, proving its superiority for absolute purity certification .

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Synthesis of 4-Quinolones via a Carbonylative Sonogashira Cross-Coupling Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

(3-Ethynylphenyl)carbamic acid proper disposal procedures

In modern drug discovery and synthetic laboratories, bifunctional building blocks like (3-ethynylphenyl)carbamic acid are indispensable. However, as a Senior Application Scientist, I frequently observe that standard oper...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and synthetic laboratories, bifunctional building blocks like (3-ethynylphenyl)carbamic acid are indispensable. However, as a Senior Application Scientist, I frequently observe that standard operating procedures fail to account for the synergistic hazards posed by combining a terminal alkyne with a carbamate moiety. Standard organic waste disposal is insufficient here.

This guide provides the definitive, self-validating operational protocols required to safely decommission, segregate, and dispose of (3-ethynylphenyl)carbamic acid and its derivatives.

Part 1: Mechanistic Hazard Analysis (The "Why")

To safely handle chemical waste, one must understand the causality behind its reactivity. (3-Ethynylphenyl)carbamic acid presents a dual-hazard profile that dictates strict logistical routing:

1. The Terminal Alkyne Hazard (Explosive Acetylides) This compound is frequently utilized in copper-catalyzed azide-alkyne cycloadditions (CuAAC) or Sonogashira cross-couplings. In these environments, the terminal alkyne proton is abstracted by weak bases in the presence of Cu(I) or Ag(I) salts, forming polymeric metal acetylides. These acetylides are highly shock- and friction-sensitive explosives, particularly when dry[1]. Therefore, the fundamental rule of this disposal protocol is the absolute prevention of waste evaporation and the mandatory chemical disruption of the metal-carbon bond prior to waste consolidation[2].

2. The Carbamate Hazard (Hydrolysis and RCRA Compliance) Carbamates are closely regulated by the EPA due to their environmental persistence and aquatic toxicity, often requiring specific treatment standards like chemical hydrolysis or high-temperature incineration[3]. Under strongly acidic or basic conditions, the carbamate linkage undergoes spontaneous hydrolysis, releasing carbon dioxide (CO₂) gas and yielding 3-ethynylaniline. If this hydrolysis occurs inadvertently inside a sealed waste carboy, the resulting CO₂ evolution can cause catastrophic overpressurization. Consequently, waste streams must be rigorously pH-neutralized before sealing[4].

Part 2: Quantitative Waste Management & Segregation

To comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines, waste streams must be segregated by chemical class and strictly monitored for volume and time limits[4].

Table 1: Quantitative Waste Segregation & RCRA Compliance Parameters

Waste Stream ProfilePrimary HazardTarget pH ThresholdMax Accumulation VolumeEPA RCRA Max Storage TimeRequired Treatment Routing
Pure Organic (Unreacted Carbamate/Alkyne)Aquatic Toxicity6.0 – 8.055 Gallons90, 180, or 270 DaysHigh-Temp Incineration
Heavy Metal Contaminated (Cu/Ag present)Explosive Acetylide> 7.0 (During Quench)1 Quart (Acutely Haz)90 DaysEDTA Quench → Incineration
Acidic/Basic Wash Hydrolysis / CO₂ OverpressureNeutralize to 7.055 Gallons90, 180, or 270 DaysNeutralization → Aqueous Waste

*Storage time clock depends on the laboratory's generator status and distance to the disposal facility once the volume threshold is reached[4].

Part 3: Self-Validating Disposal Protocols

Every safety protocol must contain an intrinsic feedback loop to confirm its success. Do not proceed to the next step until the self-validation criteria are met.

Protocol A: Decommissioning Metal-Catalyzed Reaction Waste (CuAAC/Sonogashira)

Objective: Safely quench and partition heavy metals from the terminal alkyne to prevent explosive acetylide formation. Causality: A strong chelating agent thermodynamically outcompetes the alkyne for the metal ion, breaking down suspended metal acetylides into soluble, inert coordination complexes.

  • Quenching: To the crude reaction waste mixture, add an equal volume of 0.1 M aqueous EDTA disodium salt or 10% ammonium hydroxide (NH₄OH).

  • Self-Validation (Visual Cue): Agitate vigorously for 15 minutes. Validation is achieved ONLY when the solution transitions to a clear, deep blue color (indicating the [Cu(NH3​)4​]2+ or Cu-EDTA complex) and all fine, dark suspended solids have completely dissolved. If solids remain, add more chelating agent.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the organic layer using a compatible solvent (e.g., ethyl acetate).

  • Segregation: Route the deep blue aqueous layer to the "Aqueous Heavy Metal Waste" carboy. Route the organic layer to the "Non-Halogenated Organic Waste" carboy.

  • Critical Safety Hold: Never allow the heavy metal aqueous layer to evaporate to dryness under any circumstances.

Protocol B: Routine Organic Waste Consolidation

Objective: Prepare unreacted (3-ethynylphenyl)carbamic acid solutions for EPA-compliant high-temperature incineration. Causality: High-temperature incineration completely oxidizes the carbamate and alkyne moieties into CO₂, H₂O, and NOₓ, permanently eliminating aquatic toxicity risks[3].

  • pH Verification: Test the waste solution using pH indicator strips. Ensure the pH is strictly between 6.0 and 8.0 to prevent carbamate hydrolysis.

  • Self-Validation (Pressure Check): If neutralizing an acidic/basic stream, add the neutralizing agent dropwise. Validation is achieved when micro-bubble formation (CO₂ evolution) completely ceases, confirming the carbamate is stable.

  • Storage: Transfer to an approved, chemically compatible high-density polyethylene (HDPE) carboy. Do not fill beyond 90% capacity to allow for thermal vapor expansion.

  • Compliance: Label clearly as "Toxic Organic Waste - Carbamate/Alkyne Derivatives."

Part 4: Disposal Workflow Visualization

DisposalWorkflow Start Waste Stream: (3-Ethynylphenyl)carbamic acid CheckMetal Contains Cu(I), Ag(I), or Hg salts? Start->CheckMetal Quench Acetylide Quench Add EDTA or NH4OH (aq) CheckMetal->Quench Yes (e.g., CuAAC) OrgWaste Organic Waste (pH 6.0 - 8.0) CheckMetal->OrgWaste No (Pure Organic) Validate Self-Validation: Deep blue color, no solids Quench->Validate Phase Liquid-Liquid Extraction Validate->Phase Confirmed safe AqWaste Aqueous Heavy Metal Waste (Do Not Evaporate) Phase->AqWaste Aqueous Layer Phase->OrgWaste Organic Layer Incinerate EPA-Compliant High-Temperature Incineration AqWaste->Incinerate OrgWaste->Incinerate

Figure 1: Decision matrix for (3-Ethynylphenyl)carbamic acid waste, highlighting the metal quench.

Sources

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